molecular formula C23H30O5 B8217921 Ankaflavin

Ankaflavin

Cat. No.: B8217921
M. Wt: 386.5 g/mol
InChI Key: AQTJNEHGKRUSLT-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione is a natural product found in Penicillium and Monascus pilosus with data available.

Properties

IUPAC Name

9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTJNEHGKRUSLT-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)/C=C/C)C(=O)C2(OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Structural Differences and Biological Activities of Ankaflavin and Monascin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural distinctions between two bioactive polyketide pigments, ankaflavin (B600211) and monascin (B191897). Produced by Monascus species, these yellow pigments have garnered significant interest in the scientific community for their therapeutic potential. This document outlines their core structural differences, physicochemical properties, detailed experimental protocols for their isolation and analysis, and their influence on key signaling pathways.

Core Structural Differences

This compound and monascin are azaphilone pigments that share a common polyketide core structure. The fundamental difference between them lies in the length of the acyl side chain attached to the pyran ring. This compound possesses an octanoyl (C8) side chain, while monascin has a hexanoyl (C6) side chain. This seemingly minor variation in two methylene (B1212753) groups contributes to differences in their physicochemical properties and biological activities.

Ankaflavin_Monascin_Structures cluster_this compound This compound cluster_monascin Monascin ankaflavin_img ankaflavin_label Octanoyl (C8) side chain monascin_img monascin_label Hexanoyl (C6) side chain Ankaflavin_Structure_Node This compound Structure Monascin_Structure_Node Monascin Structure Isolation_Workflow Fermentation 1. Monascus Fermentation Extraction 2. Solvent Extraction (e.g., Ethanol or Acetone) Fermentation->Extraction Concentration 3. Concentration (Rotary Evaporation) Extraction->Concentration Column_Chromatography_1 4. Silica Gel Column Chromatography Concentration->Column_Chromatography_1 Fraction_Collection 5. Fraction Collection Column_Chromatography_1->Fraction_Collection TLC_Analysis 6. TLC Analysis Fraction_Collection->TLC_Analysis Column_Chromatography_2 7. Sephadex LH-20 Column Chromatography TLC_Analysis->Column_Chromatography_2 HPLC_Purification 8. Preparative HPLC Column_Chromatography_2->HPLC_Purification Final_Product Pure this compound & Monascin HPLC_Purification->Final_Product HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV-Vis Detector) Separation->Detection Quantification Quantification (Peak Area Analysis) Detection->Quantification Signaling_Pathway cluster_compounds Bioactive Compounds cluster_targets Cellular Targets cluster_outcomes Biological Outcomes This compound This compound AMPK AMPK This compound->AMPK activates PPARs PPARα / PPARγ This compound->PPARs activates NFkB NF-κB This compound->NFkB inhibits Monascin Monascin Monascin->AMPK activates Monascin->PPARs activates Monascin->NFkB inhibits Lipid_Metabolism Regulation of Lipid Metabolism AMPK->Lipid_Metabolism PPARs->Lipid_Metabolism Inflammation Reduction of Inflammation NFkB->Inflammation

Ankaflavin: A Technical Guide to its Discovery, Isolation from Red Mold Rice, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankaflavin (B600211), a yellow pigment produced by Monascus species fermented on rice, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound from red mold rice. It details comprehensive experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes the quantitative data on its bioactivity, including its effects on lipid metabolism and cancer cell proliferation, and elucidates the underlying molecular mechanisms through detailed signaling pathway diagrams.

Introduction: The Discovery of a Bioactive Pigment

Red mold rice, a traditional Asian food and medicinal product, is produced by the fermentation of rice with fungi of the genus Monascus, most notably Monascus purpureus. For centuries, it has been utilized not only as a food colorant and preservative but also for its health-promoting properties. Scientific investigation into the secondary metabolites of Monascus led to the discovery and isolation of a class of yellow pigments, among which this compound (C₂₃H₃₀O₅) stands out for its significant therapeutic potential.[1][2] Early studies focused on identifying the various pigments responsible for the characteristic color of red mold rice, which led to the characterization of this compound and its structural analogue, monascin. Subsequent research revealed that this compound possesses a range of pharmacological effects, including anti-inflammatory, anticancer, anti-atherosclerotic, and hypolipidemic properties.[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.

PropertyValue
Molecular Formula C₂₃H₃₀O₅
Molecular Weight 386.48 g/mol
Appearance Yellow Pigment
Solubility Soluble in organic solvents such as acetone, ethanol, and n-hexane.

Experimental Protocols: From Fermentation to Purified this compound

The isolation of high-purity this compound from red mold rice is a multi-step process involving fermentation, extraction, and chromatographic purification.

Fermentation of Red Mold Rice

The production of this compound begins with the solid-state fermentation of rice with a high-yielding strain of Monascus purpureus.

  • Strain Selection: A high-pigment-producing strain of Monascus purpureus is selected and maintained on a suitable agar (B569324) medium.

  • Inoculum Preparation: A seed culture is prepared by inoculating a sterilized liquid medium with the Monascus strain and incubating it on a shaker.

  • Solid-State Fermentation: Rice is soaked, sterilized, and, once cooled, inoculated with the seed culture. The inoculated rice is then incubated under controlled temperature and humidity for several days to allow for fungal growth and pigment production.

Extraction of Crude this compound

Following fermentation, the dried red mold rice is ground into a powder, from which the crude pigments are extracted.

  • Solvent Extraction: The powdered red mold rice is subjected to extraction with an organic solvent. Common solvents used include ethanol, acetone, or n-hexane. The choice of solvent can influence the initial purity of the extract, with less polar solvents like n-hexane showing greater specificity for yellow pigments.

  • Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude pigment mixture.

Purification of this compound

A series of chromatographic techniques are employed to separate this compound from other pigments and impurities in the crude extract.

  • Objective: To perform an initial separation of the pigment mixture based on polarity.

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is commonly used. The process may start with 100% n-hexane, with the polarity gradually increased by adding ethyl acetate. A specific protocol might use a mobile phase of n-hexane:ethyl acetate in ratios ranging from 8:1 to 2:1. The yellow fraction containing this compound is collected.

  • Objective: Further purification of the yellow pigment fraction.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: A solvent system such as methanol (B129727) is used to elute the compounds. This step helps in removing impurities of different molecular sizes.

  • Objective: To achieve high-purity isolation of this compound.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. A specific method uses a mobile phase of Acetonitrile:Water:TFA = 62:38:0.05.

  • Detection: The eluent is monitored using a UV detector, typically at a wavelength where this compound has a strong absorbance, such as 231 nm.

  • Fraction Collection: The fraction corresponding to the this compound peak is collected. The purity of the isolated this compound can be assessed by analytical HPLC, and a purity of over 99% can be achieved.

Experimental_Workflow Fermentation Solid-State Fermentation (Monascus purpureus on Rice) Extraction Solvent Extraction (e.g., n-hexane) Fermentation->Extraction Concentration Concentration Extraction->Concentration SilicaGel Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) Concentration->SilicaGel Sephadex Sephadex LH-20 Chromatography (Methanol) SilicaGel->Sephadex PrepHPLC Preparative HPLC (C18 column, Acetonitrile:Water) Sephadex->PrepHPLC Purethis compound High-Purity this compound PrepHPLC->Purethis compound

Figure 1: Experimental workflow for the isolation of this compound.

Quantitative Bioactivity of this compound

This compound has demonstrated significant biological effects in both in vitro and in vivo studies.

Cytotoxic Activity Against Cancer Cell Lines

This compound exhibits selective cytotoxicity towards various cancer cell lines, inducing apoptosis.

Cell LineCancer TypeIC₅₀ (µg/mL)
Hep G2 Hepatocellular Carcinoma15
A549 Lung Carcinoma15

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Hypolipidemic Effects

In vivo studies in animal models have demonstrated the potent lipid-lowering effects of this compound.

ParameterAnimal ModelTreatment Dose% Reduction (vs. Control)
Total Cholesterol (TC) HamstersNot Specified28.6
Triglycerides (TG) HamstersNot Specified58.2
LDL-Cholesterol HamstersNot Specified42.3
HDL-Cholesterol HamstersNot Specified+20.9 (increase)

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in metabolism, inflammation, and oxidative stress.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

This compound acts as a natural agonist for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Activation of PPARγ by this compound leads to enhanced insulin (B600854) sensitivity.

PPARg_Pathway This compound This compound PPARg PPARγ This compound->PPARg binds & activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE RXR RXR RXR->PPRE GeneExpression Target Gene Expression PPRE->GeneExpression InsulinSensitivity ↑ Insulin Sensitivity GeneExpression->InsulinSensitivity

Figure 2: this compound as a PPARγ agonist.
Nrf2-Mediated Antioxidant Response

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. This compound promotes the phosphorylation and nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). This mechanism contributes to its protective effects against oxidative stress-induced damage.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 induces dissociation Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto inhibition Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE AntioxidantGenes Antioxidant Gene Expression (HO-1, GCL) ARE->AntioxidantGenes OxidativeStress ↓ Oxidative Stress AntioxidantGenes->OxidativeStress

Figure 3: this compound-mediated activation of the Nrf2 pathway.
Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can suppress the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB_cyto NF-κB (cytoplasm) IkBa->NFkB_cyto inhibits NFkB_nucleus NF-κB (nucleus) NFkB_cyto->NFkB_nucleus translocation InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->InflammatoryGenes Inflammation ↓ Inflammation InflammatoryGenes->Inflammation

Figure 4: Inhibition of the NF-κB pathway by this compound.

Conclusion

This compound, a yellow pigment isolated from red mold rice, exhibits a remarkable profile of biological activities with significant therapeutic potential. The detailed protocols for its isolation and purification provided in this guide offer a foundation for researchers to obtain high-purity this compound for further investigation. The elucidation of its mechanisms of action through the modulation of key signaling pathways, including PPARγ, Nrf2, and NF-κB, opens avenues for the development of novel drugs targeting metabolic disorders, inflammatory diseases, and cancer. Further research is warranted to fully explore the clinical applications of this promising natural compound.

References

Ankaflavin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211), a yellow pigment derived from the fermentation of Monascus species, has garnered significant interest in oncological research due to its selective cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells, with a focus on the molecular pathways it modulates. The information presented herein is intended to support further research and drug development efforts targeting cancerous pathologies.

Cytotoxicity and Selectivity

This compound exhibits a notable selective toxicity towards cancer cells while showing minimal effects on normal cells. This selectivity is a crucial attribute for a potential chemotherapeutic agent.

Cell LineCancer TypeIC50 ValueReference
Hep G2Hepatocellular Carcinoma15 µg/mL[1]
A549Lung Carcinoma15 µg/mL[1]
HEp-2Laryngeal CarcinomaNot specified[2]
MRC-5Normal Lung FibroblastNo significant toxicity at 15 µg/mL[1]
WI-38Normal Lung FibroblastNo significant toxicity at 15 µg/mL[1]

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. This is a critical pathway to target in cancer therapy as it leads to the controlled elimination of malignant cells.

Morphological and Cellular Evidence

Studies have shown that treatment of cancer cells with this compound leads to characteristic apoptotic morphological changes, including chromosomal condensation and fragmentation. Flow cytometry analysis further confirms apoptosis by revealing a significant increase in the sub-G1 cell population, which is indicative of DNA fragmentation.

Caspase-Dependent Apoptotic Pathway

This compound triggers the intrinsic apoptotic pathway, which is heavily reliant on the activation of a cascade of cysteine-aspartic proteases known as caspases.

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase8 Caspase-8 This compound->Caspase8 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Caspase8->Caspase3 Activates

Caption: this compound-induced caspase-dependent apoptosis.

Research has demonstrated that this compound treatment leads to the activation of initiator caspases, specifically caspase-8 and caspase-9, as well as the executioner caspase, caspase-3, in human laryngeal carcinoma HEp-2 cells. The activation of caspase-9 points to the involvement of the mitochondrial pathway, while the activation of caspase-8 suggests a potential cross-talk with the extrinsic apoptotic pathway.

Modulation of Inflammatory Pathways

In addition to its pro-apoptotic effects, this compound has been shown to modulate inflammatory pathways, which are often dysregulated in cancer. It can decrease the production of inflammatory mediators such as nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage-like RAW 264.7 cells. This anti-inflammatory activity may contribute to its overall anti-tumor properties by altering the tumor microenvironment.

This compound This compound iNOS_COX2 iNOS & COX-2 Expression This compound->iNOS_COX2 Decreases NO Nitrite Production This compound->NO Decreases LPS Lipopolysaccharide Macrophages RAW 264.7 Macrophages LPS->Macrophages Stimulates Macrophages->iNOS_COX2 Increases Macrophages->NO Increases Inflammation Inflammation iNOS_COX2->Inflammation NO->Inflammation

Caption: Anti-inflammatory effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Objective: To analyze the cell cycle distribution and quantify the percentage of apoptotic cells following this compound treatment.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, the sub-G1 peak is quantified. For cell cycle analysis, the distribution of cells in G0/G1, S, and G2/M phases is determined.

cluster_sample_prep Sample Preparation cluster_analysis Flow Cytometry Analysis Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Fixation Fixation (Ethanol) Harvesting->Fixation Staining Staining (PI) Fixation->Staining Flow_Cytometer Flow Cytometer Staining->Flow_Cytometer Data_Acquisition Data Acquisition Flow_Cytometer->Data_Acquisition Data_Analysis Data Analysis (Sub-G1 peak, Cell Cycle Phases) Data_Acquisition->Data_Analysis

Caption: Workflow for flow cytometry analysis.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of key proteins involved in apoptosis and other signaling pathways.

Methodology:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., caspase-3, caspase-8, caspase-9, iNOS, COX-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of caspase-dependent apoptosis. Its selectivity for cancer cells over normal cells is a highly desirable characteristic. Furthermore, its ability to modulate inflammatory pathways suggests a multi-faceted mechanism of action that could be advantageous in a complex disease like cancer.

Future research should focus on:

  • Elucidating the upstream signaling events that trigger the apoptotic cascade.

  • Investigating the role of this compound in modulating other cancer hallmarks, such as angiogenesis, metastasis, and metabolism.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

  • Exploring potential synergistic effects of this compound with existing chemotherapeutic drugs.

A deeper understanding of this compound's molecular mechanisms will be crucial for its potential translation into clinical applications for the treatment of various cancers.

References

Ankaflavin: A Potential Neuroprotective Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 1, 2025

Abstract

Neurodegenerative diseases, characterized by progressive neuronal loss, pose a significant and growing challenge to global health. The complex pathophysiology, involving oxidative stress, chronic neuroinflammation, and protein aggregation, necessitates the exploration of multi-target therapeutic agents. Ankaflavin (B600211) (AK), a yellow pigment derived from Monascus purpureus-fermented products, has emerged as a promising candidate due to its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the neuroprotective potential of this compound, detailing its mechanisms of action, summarizing preclinical evidence, and outlining key experimental methodologies. The core of its therapeutic action appears to be the dual activation of the Nrf2 antioxidant response pathway and agonism of PPARγ, coupled with the potent inhibition of the pro-inflammatory NF-κB signaling cascade. This document synthesizes current knowledge to serve as a resource for researchers investigating this compound as a potential therapeutic for neurodegenerative disorders.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in cellular stress and inflammation.

1.1 Activation of the Nrf2/ARE Antioxidant Pathway

A primary mechanism of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes.[1][2] This includes enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which collectively enhance the cellular defense against oxidative stress, a key pathological feature in many neurodegenerative diseases.[3][4] Studies have demonstrated that this compound significantly increases Nrf2 phosphorylation and the subsequent expression of HO-1 and GCL.[3]

1.2 Anti-inflammatory Effects via NF-κB Inhibition and PPARγ Agonism

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegeneration. This compound demonstrates potent anti-inflammatory activity by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway. It has been shown to suppress the phosphorylation of key upstream kinases (like ERK1/2 and p38 MAPK), thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

Furthermore, this compound acts as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist. PPARγ activation is known to exert anti-inflammatory effects, in part by antagonizing the activity of transcription factors like NF-κB. This dual action of direct NF-κB pathway inhibition and PPARγ agonism makes this compound a powerful modulator of neuroinflammatory processes.

Ankaflavin_Signaling_Pathways cluster_stress Cellular Stressors cluster_this compound Therapeutic Intervention cluster_pathways Intracellular Signaling Cascades cluster_nrf2 Antioxidant Pathway cluster_nfkb Inflammatory Pathway cluster_outcomes Cellular Outcomes Stress Neurotoxic Insults (e.g., Aβ, LPS, Oxidative Stress) MAPK MAPK (p38, ERK) Stress->MAPK AK This compound Nrf2 Nrf2 Activation AK->Nrf2 Activates NFkB NF-κB Activation AK->NFkB Inhibits PPARg PPARγ Agonism AK->PPARg Activates ARE ARE Binding Nrf2->ARE HO1 ↑ HO-1, GCL, etc. ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant MAPK->NFkB Cytokines ↑ TNF-α, IL-1β, IL-6 NFkB->Cytokines Inflammation Neuroinflammation & Neuronal Damage Cytokines->Inflammation PPARg->NFkB Inhibits Anti_Inflammation Anti-Inflammatory Effects Neuroprotection NEUROPROTECTION Anti_Inflammation->Neuroprotection Antioxidant->Neuroprotection Inflammation->Neuroprotection Attenuated by

This compound's core neuroprotective signaling pathways.

Preclinical Evidence and Quantitative Data

This compound has been evaluated in several preclinical models, demonstrating significant neuroprotective potential. The data below is synthesized from studies investigating its effects on inflammation, oxidative stress, and specific models of neurodegeneration.

2.1 Efficacy in Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's Disease (AD), such as the APP-J20 mouse, treatment with Monascus purpureus fermented products containing this compound has been shown to:

  • Improve cognitive function and reverse behavioral deficits.

  • Reduce the burden of hippocampal β-amyloid (Aβ) peptide.

  • Decrease the hyper-phosphorylation of tau protein.

  • Reduce overall neuroinflammation.

In vitro studies using PC12 cells, a common neuronal model, show that this compound can protect against Aβ-induced neurotoxicity.

2.2 Modulation of Inflammatory and Oxidative Stress Markers

While much of the detailed quantitative data comes from non-CNS models, the modulated pathways are directly relevant to neuroinflammation and neurodegeneration. A study using a mouse model of alcohol-induced organ damage provided key insights into this compound's dose-dependent efficacy.

Table 1: Quantitative Effects of this compound on Key Biomarkers

Biomarker/Pathway Insult Model This compound Effect % Change / Fold Change Reference
Inflammatory Markers
NF-κB Protein Alcohol Mouse Liver ▼ Reduction Reversed 2.06x increase
TNF-α Protein Alcohol Mouse Liver ▼ Reduction Reversed 5.79x increase
IL-1β Protein Alcohol Mouse Liver ▼ Reduction Reversed 4.08x increase
IL-6 Protein Alcohol Mouse Liver ▼ Reduction Reversed 2.91x increase
pERK1/2 Protein Alcohol Mouse Liver ▼ Reduction ▼ 37.57% (vs. insult)
p-p38 Protein Alcohol Mouse Liver ▼ Reduction ▼ 48.13% (vs. insult)
Anti-Inflammatory/Antioxidant Markers
PPARγ Protein Alcohol Mouse Liver ▲ Increase ▲ 1.44x (vs. insult)
Nrf2 Phosphorylation Methylglyoxal Rat Liver ▲ Increase Significantly Increased

| HO-1 Expression | Methylglyoxal | Rat Liver | ▲ Increase | Significantly Increased | |

Data presented is for low-dose this compound (0.3075 mg/kg/day) where specified. ▼ denotes decrease/inhibition; ▲ denotes increase/activation.

Experimental Protocols and Methodologies

The following section details generalized protocols for key experiments used to evaluate the neuroprotective effects of this compound. These methodologies are foundational for assessing its efficacy in cellular and animal models of neurodegeneration.

Experimental_Workflow_AD_Model cluster_setup Model Setup & Dosing cluster_analysis Endpoint Analysis cluster_behavior Behavioral Testing cluster_biochem Biochemical Analysis (Brain Homogenate) cluster_histo Histological Analysis (Brain Sections) start Alzheimer's Disease Model (e.g., APP Transgenic Mice) groups Divide into Treatment Groups: 1. Vehicle Control 2. This compound (Oral Gavage) start->groups treatment Chronic Daily Dosing (e.g., 8-12 weeks) groups->treatment mwm Morris Water Maze (Spatial Memory) treatment->mwm ymaze Y-Maze (Working Memory) treatment->ymaze elisa ELISA: TNF-α, IL-1β, IL-6 treatment->elisa wb Western Blot: Nrf2, HO-1, NF-κB, p-Tau, Aβ treatment->wb ros ROS/MDA Assays treatment->ros ihc Immunohistochemistry: Iba1 (Microglia), GFAP (Astrocytes) treatment->ihc stain Thioflavin-S Staining (Aβ Plaques) treatment->stain conclusion Data Interpretation & Conclusion mwm->conclusion Cognitive Function ymaze->conclusion Cognitive Function elisa->conclusion Molecular Pathways wb->conclusion Molecular Pathways ros->conclusion Molecular Pathways ihc->conclusion Neuropathology stain->conclusion Neuropathology

Workflow for an in vivo Alzheimer's Disease study.

3.1 In Vitro Neurotoxicity Assay (Aβ-induced)

This protocol assesses the ability of this compound to protect neuronal cells from amyloid-beta toxicity.

  • Cell Culture: Plate PC12 or SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in complete medium.

  • Pre-treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO, <0.1%). Incubate for 2 hours.

  • Insult: Add aggregated Aβ₂₅₋₃₅ (e.g., 20 µM final concentration) or Aβ₁₋₄₂ (e.g., 0.5 µM final concentration) to the wells.

  • Incubation: Incubate the cells for an additional 24-48 hours at 37°C.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

3.2 In Vitro Neuroinflammation Assay (LPS-induced)

This protocol evaluates this compound's ability to suppress microglial activation.

  • Cell Culture: Plate BV-2 microglial cells or primary microglia in 24-well plates.

  • Pre-treatment: Treat cells with desired concentrations of this compound or vehicle for 1-2 hours.

  • Insult: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours to induce an inflammatory response.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measure nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

    • Cytokine Release: Quantify levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercial ELISA kits.

    • Protein Expression: Lyse the cells and perform Western blotting to analyze the expression of iNOS, COX-2, and key signaling proteins (p-p38, p-ERK, IκBα).

3.3 Western Blotting for Nrf2/HO-1 Pathway

This protocol quantifies changes in key antioxidant protein expression.

  • Protein Extraction: Following treatment (in vitro or ex vivo from brain tissue), lyse cells/tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. For Nrf2, nuclear and cytoplasmic fractions should be separated.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin for total protein, Lamin B1 for nuclear).

3.4 Animal Models of Neurodegeneration

  • Alzheimer's Disease (AD): Utilize transgenic mouse models like APP/PS1 or 5xFAD, which develop age-dependent Aβ pathology and cognitive deficits. This compound can be administered via oral gavage for several weeks, followed by behavioral testing (e.g., Morris Water Maze) and post-mortem brain analysis.

  • Parkinson's Disease (PD): The 6-hydroxydopamine (6-OHDA) model is common. 6-OHDA is stereotactically injected into the medial forebrain bundle or striatum of mice or rats to induce progressive degeneration of dopaminergic neurons. This compound's protective effect can be assessed by behavioral tests (e.g., apomorphine-induced rotations) and immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival.

  • Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in rodents mimics focal ischemic stroke. A filament is used to block the MCA for a defined period (e.g., 60 minutes), followed by reperfusion. This compound can be administered before or after the insult to evaluate its effect on infarct volume, neurological deficits, and markers of inflammation and oxidative stress in the brain.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent, underpinned by its robust and complementary mechanisms of action targeting both oxidative stress and neuroinflammation. Preclinical data, though requiring further expansion specifically within neurodegenerative models, strongly supports its therapeutic potential. The compound's ability to activate the Nrf2 pathway while simultaneously inhibiting NF-κB and acting as a PPARγ agonist presents a multi-faceted strategy for combating the complex pathology of diseases like Alzheimer's, Parkinson's, and ischemic stroke.

Future research should focus on:

  • Pharmacokinetics and Blood-Brain Barrier Penetration: Rigorously determining the bioavailability of this compound in the central nervous system is critical for establishing effective therapeutic dosages.

  • Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models are necessary to confirm long-term neuroprotective effects and assess any potential toxicity.

  • Head-to-Head Comparison: Comparing the efficacy of this compound against other known Nrf2 activators or anti-inflammatory agents would help position it within the therapeutic landscape.

By continuing to elucidate its mechanisms and validate its efficacy in robust preclinical models, the scientific community can pave the way for the potential clinical development of this compound as a novel therapy for neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ankaflavin from Monascus Fermentations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211) is a yellow azaphilone pigment produced by several species of the fungus Monascus, most notably Monascus purpureus. Alongside its traditional use as a natural food colorant, this compound has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities.[1][2][3] These include anti-inflammatory, antioxidant, anti-cancer, and lipid-lowering properties.[1][2] The production of high-purity this compound is crucial for investigating its therapeutic potential and for the development of novel drugs.

These application notes provide detailed protocols for the production of this compound through Monascus fermentation, followed by its extraction and purification to a high degree of purity. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers.

This compound Production via Monascus Fermentation

This compound is a secondary metabolite produced by Monascus species during fermentation. Both solid-state and liquid-state (submerged) fermentation can be employed, with liquid-state fermentation often being preferred for its scalability and better control over fermentation parameters.

Protocol 1: Liquid-State Fermentation of Monascus purpureus

This protocol details the steps for the liquid-state fermentation of Monascus purpureus to produce this compound.

Materials:

  • Monascus purpureus strain

  • Seed Culture Medium (per 100 mL):

    • Glucose: 6 g

    • Peptone: 2 g

    • NaNO₃: 1 g

    • MgSO₄·7H₂O: 0.05 g

    • KH₂PO₄: 0.1 g

    • Tap Water: 100 mL

  • Fermentation Medium (per 100 mL):

    • Rice Flour: 5 g

    • NaNO₃: 0.3 g

    • MgSO₄·7H₂O: 0.1 g

    • KH₂PO₄: 0.15 g

    • Tap Water: 100 mL

  • Shake flasks (250 mL or 500 mL)

  • Incubator shaker

  • Autoclave

  • Centrifuge

Procedure:

  • Seed Culture Preparation:

    • Prepare the seed culture medium and sterilize by autoclaving.

    • Inoculate the sterilized medium with a stock culture of Monascus purpureus.

    • Incubate the seed culture in a shake flask at 30°C with agitation (e.g., 150-180 rpm) for 2-3 days until a dense mycelial culture is obtained.

  • Fermentation:

    • Prepare the fermentation medium and sterilize by autoclaving.

    • Inoculate the fermentation medium with the seed culture at a 5% (v/v) ratio.

    • Incubate the fermentation culture in a shake flask at 30°C with agitation (e.g., 150-180 rpm) for 6-7 days. The culture will gradually turn a deep red-yellow color.

  • Biomass Harvesting:

    • After the fermentation period, harvest the mycelial biomass by centrifugation (e.g., 3500 rpm for 20 minutes).

    • Discard the supernatant.

    • The resulting pellet is the Monascus biomass containing this compound and other pigments.

  • Drying and Pulverization:

    • Dry the harvested biomass, for example, in an oven at 60°C until a constant weight is achieved.

    • Grind the dried biomass into a fine powder using a mortar and pestle or a mechanical grinder. Sieve the powder (e.g., through a 100-mesh sieve) to ensure a uniform particle size for efficient extraction.

Extraction and Purification of this compound

The extraction and purification process is designed to selectively isolate this compound from the complex mixture of pigments and other metabolites present in the fermented biomass. The use of a non-polar solvent like n-hexane is advantageous for the specific extraction of yellow pigments while minimizing the co-extraction of more polar red and orange pigments.

Experimental Workflow for this compound Extraction and Purification

ankaflavin_workflow fermentation Monascus Fermentation harvesting Biomass Harvesting (Centrifugation) fermentation->harvesting drying Drying & Pulverization harvesting->drying extraction Ultrasonic-Assisted n-Hexane Extraction drying->extraction concentration1 Vacuum Concentration extraction->concentration1 pre_purification Silica (B1680970) Gel Chromatography (Pre-purification) concentration1->pre_purification concentration2 Vacuum Concentration pre_purification->concentration2 final_purification Sephadex LH-20 or HSCCC Purification concentration2->final_purification drying2 Drying final_purification->drying2 pure_this compound High-Purity this compound drying2->pure_this compound

Caption: Overall workflow for this compound extraction and purification.

Protocol 2: Ultrasonic-Assisted n-Hexane Extraction

This protocol describes the extraction of this compound from the dried Monascus biomass using n-hexane, enhanced by ultrasonication.

Materials:

  • Dried and powdered Monascus biomass

  • n-Hexane

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Extraction:

    • Combine the dried Monascus powder with n-hexane at a solid-to-liquid ratio of 1:20 to 1:120 (g:mL). A ratio of 1:90 (g:mL) has been reported as optimal.

    • Place the mixture in an ultrasonic bath and perform the extraction for 15-45 minutes at an ultrasonic power of 50-100W.

    • Repeat the extraction process 1-4 times for optimal yield.

  • Filtration:

    • After each extraction cycle, separate the n-hexane extract from the solid biomass by filtration.

    • Combine the n-hexane extracts from all cycles.

  • Concentration:

    • Concentrate the combined n-hexane extract under vacuum using a rotary evaporator at a temperature of 40°C to obtain a concentrated crude extract.

Protocol 3: Pre-purification by Silica Gel Column Chromatography

This step aims to separate the yellow pigments (including this compound) from the more polar orange and other impurities.

Materials:

  • Concentrated crude extract

  • Silica gel (100-200 mesh)

  • Chromatography column

  • Elution solvents (e.g., a gradient of n-hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

    • Allow the silica gel to settle, ensuring a uniform and air-free packing.

    • Equilibrate the column by passing several column volumes of n-hexane through it.

  • Sample Loading:

    • Dissolve the concentrated crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane or dichloromethane).

    • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (B1210297) (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate).

    • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

    • The yellow band containing this compound will elute from the column. Combine the fractions containing the yellow pigment.

  • Concentration:

    • Concentrate the combined yellow pigment fractions under vacuum at 40°C to obtain a pre-purified extract.

Protocol 4: Final Purification

For achieving high purity (>99%), a final purification step using either Sephadex LH-20 column chromatography or High-Speed Countercurrent Chromatography (HSCCC) is recommended.

Option A: Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel used for the separation of small organic molecules. It separates compounds based on both size exclusion and partition chromatography.

Materials:

  • Pre-purified this compound extract

  • Sephadex LH-20

  • Chromatography column

  • Elution solvent (e.g., methanol (B129727) or ethanol)

  • Collection tubes

Procedure:

  • Column Preparation:

    • Swell the Sephadex LH-20 in the chosen elution solvent for at least 3 hours.

    • Pack the swollen gel into the chromatography column.

    • Equilibrate the column by passing several column volumes of the elution solvent through it.

  • Sample Application and Elution:

    • Dissolve the pre-purified extract in a minimal volume of the elution solvent.

    • Apply the sample to the top of the column.

    • Elute the sample with the same solvent, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing pure this compound.

  • Concentration and Drying:

    • Combine the pure this compound fractions.

    • Concentrate under vacuum and dry to obtain the final product.

Option B: High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible sample adsorption.

Materials:

  • Pre-purified this compound extract

  • HSCCC instrument

  • Two-phase solvent system (e.g., n-hexane:methanol:water in a 10:7:3 volume ratio)

Procedure:

  • Solvent System Preparation:

    • Prepare the two-phase solvent system by mixing the components in a separatory funnel.

    • Allow the phases to separate. The upper phase will be the stationary phase and the lower phase the mobile phase (or vice versa depending on the elution mode).

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase.

    • Set the desired rotation speed and pump the mobile phase through the column until hydrodynamic equilibrium is reached.

    • Dissolve the pre-purified extract in a small volume of the solvent system (a mixture of both phases).

    • Inject the sample into the column.

    • Continue pumping the mobile phase and collect fractions.

    • Monitor the eluent at an appropriate wavelength (e.g., 405 nm).

  • Concentration and Drying:

    • Combine the fractions containing pure this compound.

    • Concentrate the solution under vacuum at 40°C to a powder to yield high-purity this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for this compound production and purification.

Table 1: this compound Yield from Monascus Fermentation

Monascus StrainFermentation TypeMedium ComponentsThis compound Yield (mg/L)Reference
M. purpureus TSTLiquid-StatePotato Dextrose Broth108.5 ± 5.0
M. purpureus TSTLiquid-StateSynthetic Medium with MSG105.1 ± 13.7

Table 2: Purity and Recovery of this compound after Purification

Purification MethodPurity AchievedOverall RecoveryReference
Silica Gel & LH-20 Chromatography96.11%6.34%
n-Hexane Extraction, Silica Gel & HSCCC>99%Not Reported

This compound Biosynthesis Pathway

This compound is synthesized via the polyketide pathway in Monascus. The biosynthesis begins with the formation of a polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization and reduction, to form the characteristic azaphilone core of this compound. The orange pigments, such as monascorubrin (B81130) and rubropunctatin, are precursors to the yellow pigments.

ankaflavin_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclization Cyclization & Modification polyketide->cyclization orange_pigments Orange Pigments (e.g., Monascorubrin) cyclization->orange_pigments reduction Reduction orange_pigments->reduction This compound This compound reduction->this compound

References

Application Notes and Protocols for the Quantitative Analysis of Ankaflavin Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211) is a yellow pigment and a bioactive secondary metabolite produced by Monascus species, particularly Monascus purpureus. It is often found alongside monascin (B191897) in fermented red yeast rice.[1][2][3] this compound has garnered significant interest in the scientific and pharmaceutical communities due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-tumor properties.[1][3] As research into the therapeutic potential of this compound expands, the need for accurate and reliable quantitative analysis methods is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound in various matrices, including fermentation broths, plant extracts, and biological samples.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound using a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method.

Principle of the Method

The described method utilizes RP-HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of this compound. Detection is typically performed using a Photodiode Array (PDA) or UV-Vis detector at the maximum absorbance wavelength of this compound. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard. The method is designed to be stability-indicating, meaning it can resolve this compound from its potential degradation products.

Experimental Protocols

Sample Preparation

1.1. Extraction from Fermentation Broth/Solid-State Fermentation Product:

A method for producing high-purity this compound involves the following steps:

  • Fermentation: Cultivate the Monascus strain in a suitable liquid or solid-state fermentation medium.

  • Drying: Dry the fermented product.

  • Pulverization: Grind the dried product and pass it through a 100-mesh sieve.

  • Ultrasonic-Assisted Extraction:

    • Add the powdered product to n-hexane (solid-to-liquid ratio of 1:20 to 1:120 g:mL).

    • Perform ultrasonic-assisted extraction 1-4 times with an ultrasonic power of 50-100W for 15-45 minutes each time.

    • Collect the n-hexane crude extract.

  • Concentration: Concentrate the crude n-hexane extract under a vacuum at 40°C to obtain a concentrated solution.

  • Pre-separation and Refining: Further purification can be achieved using silica (B1680970) gel chromatography and high-speed countercurrent chromatography to obtain high-purity this compound.

1.2. Preparation of Plasma Samples for Pharmacokinetic Studies:

  • To 100 µL of rat plasma, add 20 µL of methanol (B129727) and 20 µL of an internal standard (IS) working solution.

  • Vortex the mixture for 40 seconds.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 3 minutes.

  • Centrifuge the mixture at 12,000 × g for 10 minutes at 10°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with 100 µL of methanol, vortex for 3 minutes, and centrifuge for 10 minutes at 12,000 × g.

  • The supernatant is ready for HPLC analysis.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent such as methanol or acetonitrile (B52724) to obtain a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. The concentration range should bracket the expected concentration of this compound in the samples.

HPLC Instrumentation and Conditions

The following HPLC conditions can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Conditions
HPLC System Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column oven, and PDA/UV detector
Column C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol
Gradient Elution A typical gradient could be:0-5 min: 10% B5-20 min: 10-90% B (linear gradient)20-25 min: 90% B25-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Set to the maximum absorbance of this compound (approximately 380-390 nm)
Injection Volume 10-20 µL

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Quantitative Data Summary
Validation ParameterTypical Acceptance CriteriaExample Results for a Validated HPLC Method
Linearity (R²) R² ≥ 0.9990.9997
Range Should cover the expected analyte concentration2.5–100 µg/ml
Accuracy (% Recovery) 98.0% - 102.0%99.94 - 102.29%
Precision (RSD%)
- Intra-day ≤ 2%0.39 - 0.9%
- Inter-day ≤ 2%0.6 - 1.73%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:13.04 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:19.11 µg/mL
Specificity No interference from blank, placebo, or degradation productsThe method specifically estimates the drug in the presence of degradants.
Robustness Insensitive to small, deliberate variations in method parameters%RSD of results should be within acceptable limits.

Stability-Indicating Nature of the Method

To establish the stability-indicating capability of the HPLC method, forced degradation studies should be performed on this compound. This involves subjecting this compound solutions to various stress conditions to induce degradation.

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at 60°C for a specified period.

  • Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid this compound or its solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm).

The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak, demonstrating the method's specificity.

Pharmacokinetic Application

The validated HPLC method can be applied to pharmacokinetic studies to determine the concentration of this compound in biological fluids like plasma over time after administration. Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½) can be calculated to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While specific pharmacokinetic data for this compound is limited, a study on another flavonoid, biochanin A in rats, showed poor bioavailability (<4%).

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, which are crucial for its therapeutic effects. Understanding these pathways is essential for drug development professionals.

This compound's Effect on MAPK Signaling Pathway

This compound has been found to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It can suppress the phosphorylation of key proteins like ERK, JNK, and p38, which are involved in inflammatory responses.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor PKC PKC Receptor->PKC This compound This compound This compound->PKC MAPK MAPK (ERK, JNK, p38) This compound->MAPK MAPKKK MAPKKK (e.g., RAF) PKC->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: this compound inhibits the MAPK signaling pathway.

This compound's Effect on AMPK Signaling Pathway

This compound acts as a natural activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By activating AMPK, this compound can influence lipid and glucose metabolism, contributing to its anti-diabetic and anti-obesity effects.

AMPK_Pathway cluster_cellular_state Cellular State cluster_cytoplasm Cytoplasm This compound This compound AMPK AMPK This compound->AMPK High_AMP_ATP_ratio High AMP/ATP Ratio High_AMP_ATP_ratio->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation ACC Acetyl-CoA Carboxylase (ACC) p_AMPK->ACC SREBP1c SREBP-1c p_AMPK->SREBP1c CPT1 Carnitine Palmitoyltransferase 1 (CPT1) p_AMPK->CPT1 Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis SREBP1c->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation

Caption: this compound activates the AMPK signaling pathway.

Experimental Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of this compound from a sample to the final data is depicted below.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC_Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic_Separation HPLC_Injection->Chromatographic_Separation Detection Detection Chromatographic_Separation->Detection Peak_Integration Peak_Integration Detection->Peak_Integration Calibration_Curve Calibration_Curve Peak_Integration->Calibration_Curve Quantification Final Concentration of this compound Calibration_Curve->Quantification

Caption: Workflow for this compound quantitative analysis.

References

application of ankaflavin as a natural food colorant

Author: BenchChem Technical Support Team. Date: December 2025

Ankaflavin (B600211), a yellow pigment derived from Monascus purpureus, presents a promising alternative to synthetic colorants in the food industry. This azaphilone derivative not only imparts a vibrant yellow hue but also possesses various bioactive properties, including anti-inflammatory and antioxidant effects.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a natural food colorant.

Application Notes

This compound's application as a food colorant is influenced by its stability, color characteristics, and safety profile. Understanding these parameters is crucial for its effective incorporation into food and beverage systems.

Color Properties and Stability

This compound exhibits a yellow color, the intensity and stability of which are dependent on environmental factors such as pH, temperature, and light exposure. While specific quantitative data for this compound is limited in publicly available literature, general stability trends for Monascus pigments indicate good stability at neutral and basic pH and at elevated temperatures for short durations.[2] However, they are less stable in acidic conditions and in the presence of light.[2]

Table 1: Color Properties of Monascus Pigment Derivatives (CIELAB Values)

Pigment DerivativeL* (Lightness)a* (Redness/Greenness)b* (Yellowness/Blueness)
Glycine Derivative55.241.533.7
Alanine Derivative54.842.134.2
Valine Derivative53.943.535.1
Leucine Derivative53.144.235.8
Isoleucine Derivative52.844.836.2

Source: Adapted from research on Monascus pigment derivatives. These values provide an approximation of the color characteristics and may vary depending on the specific this compound purity and the food matrix.[3]

Safety and Toxicology

The safety of Monascus-derived products is a primary consideration, particularly concerning the potential presence of citrinin, a mycotoxin. However, strains of Monascus purpureus used for pigment production are typically selected for their inability to produce citrinin.[1] A toxicological evaluation of ANKASCIN 568-R, an extract containing monascin (B191897) and this compound, has established a No-Observed-Adverse-Effect Level (NOAEL), indicating its safety for consumption.

Table 2: Toxicological Data for this compound-Containing Extract

ParameterValueSpeciesStudy Duration
NOAEL796.2 mg/kg/dayRat13 weeks

Source: Toxicological evaluation of ANKASCIN 568-R, an extract from red mold rice fermented with Monascus purpureus NTU 568.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Monascus purpureus

This protocol is adapted from a patented method for producing high-purity this compound.

Principle:

This method utilizes a non-polar solvent to selectively extract yellow pigments from fermented Monascus purpureus, followed by chromatographic purification to isolate this compound.

Materials:

  • Dried and crushed Monascus purpureus mycelia

  • n-hexane

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel (100-mesh) for column chromatography

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Fermentation and Drying: Cultivate Monascus purpureus using a suitable fermentation medium (e.g., rice powder, sodium nitrate, magnesium sulfate, potassium dihydrogen phosphate (B84403) in water). After fermentation, centrifuge the culture to collect the mycelia and dry them thoroughly.

  • Crushing: Crush the dried mycelia into a fine powder.

  • Ultrasonic-Assisted Extraction:

    • Mix the mycelial powder with n-hexane at a solid-to-liquid ratio of 1:90 (g:mL).

    • Perform ultrasonic-assisted extraction at a power of 100W for 30 minutes.

    • Repeat the extraction process three times.

  • Centrifugation and Concentration:

    • Centrifuge the extract to separate the supernatant.

    • Concentrate the n-hexane crude extract under vacuum at 40°C using a rotary evaporator to obtain a concentrated solution.

  • Pre-separation by Silica Gel Chromatography:

    • Pack a chromatography column with 100-mesh silica gel.

    • Load the concentrated extract onto the column.

    • Elute with a mobile phase of n-hexane and ethyl acetate (volume ratio between 2:1 and 8:1).

    • Collect the yellow eluent.

  • Final Concentration: Concentrate the purified yellow eluent under vacuum at 40°C to obtain a high-purity this compound powder.

Diagram 1: Experimental Workflow for this compound Extraction and Purification

G cluster_fermentation Fermentation & Drying cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Drying Drying Centrifugation->Drying Crushing Crushing Drying->Crushing Ultrasonic_Extraction Ultrasonic-Assisted Extraction (n-hexane) Crushing->Ultrasonic_Extraction Concentration1 Concentration of Crude Extract Ultrasonic_Extraction->Concentration1 Silica_Gel Silica Gel Chromatography Concentration1->Silica_Gel Concentration2 Final Concentration Silica_Gel->Concentration2 Ankaflavin_Powder High-Purity This compound Powder Concentration2->Ankaflavin_Powder

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: Application of this compound in a Model Acidic Beverage

Principle:

This protocol outlines the steps to incorporate this compound into a model acidic beverage and assess its color stability under accelerated shelf-life conditions.

Materials:

  • Purified this compound powder

  • Citric acid

  • Sucrose (B13894)

  • Distilled water

  • pH meter

  • Spectrophotometer or colorimeter

  • Incubator with controlled temperature and light

Procedure:

  • Preparation of Model Beverage:

    • Prepare a stock solution of the model beverage base containing 10% (w/v) sucrose and citric acid to achieve a pH of 3.5.

    • Filter the solution to ensure clarity.

  • Incorporation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

    • Add a specific volume of the this compound stock solution to the model beverage base to achieve the desired final concentration (e.g., 10-50 ppm).

    • Mix thoroughly to ensure uniform distribution.

  • Accelerated Shelf-Life Testing:

    • Divide the this compound-colored beverage into multiple transparent, sealed containers.

    • Temperature Stability: Store samples at different temperatures (e.g., 25°C, 40°C, 60°C) in the dark.

    • Light Stability: Expose samples to a controlled light source (e.g., 550 W/m²) at a constant temperature (e.g., 30°C). A control sample should be stored in the dark at the same temperature.

  • Colorimetric Analysis:

    • At regular time intervals (e.g., 0, 24, 48, 72 hours), measure the CIELAB (L, a, b*) values of the beverage samples using a spectrophotometer or colorimeter.

    • Calculate the total color difference (ΔE*) to quantify the change in color over time.

Diagram 2: Workflow for Beverage Application and Stability Testing

G cluster_prep Beverage Preparation cluster_testing Accelerated Shelf-Life Testing cluster_analysis Analysis Model_Beverage Prepare Model Beverage (pH 3.5) Incorporation Incorporate this compound into Beverage Model_Beverage->Incorporation Ankaflavin_Stock Prepare this compound Stock Solution Ankaflavin_Stock->Incorporation Temp_Stability Temperature Stability (Dark, various temps) Incorporation->Temp_Stability Light_Stability Light Stability (Light vs. Dark) Incorporation->Light_Stability Color_Measurement Colorimetric Measurement (CIELAB) Temp_Stability->Color_Measurement Light_Stability->Color_Measurement Data_Analysis Data Analysis (ΔE*) Color_Measurement->Data_Analysis

Caption: Workflow for beverage application and stability testing of this compound.

Signaling Pathway

This compound has been shown to exert some of its biological effects through the modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway. PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.

Diagram 3: this compound's Modulation of the PPARγ Signaling Pathway

G cluster_cell Adipocyte cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound PPARg PPARγ This compound->PPARg activates PPRE PPRE PPARg->PPRE binds RXR RXR RXR->PPRE binds Target_Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Target_Genes activates transcription Adipogenesis Adipogenesis Target_Genes->Adipogenesis Glucose_Uptake Increased Glucose Uptake Target_Genes->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: this compound activates PPARγ, leading to beneficial metabolic effects.

References

Ankaflavin in the Study of Nrf2 and Paraoxonase-1 Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211), a yellow pigment derived from Monascus purpureus-fermented products, has garnered significant interest for its therapeutic potential, particularly its role in modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Paraoxonase-1 (PON1) pathways.[1] this compound is recognized for its antioxidant, anti-inflammatory, and lipid-modulating properties.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on these crucial cellular signaling pathways. This compound has been shown to be an activator of the Nrf2 pathway, a master regulator of cellular antioxidant responses. Furthermore, it influences the activity of PON1, an enzyme associated with high-density lipoprotein (HDL) that protects against lipid peroxidation. The interplay between these pathways highlights this compound's potential as a multi-target agent for conditions associated with oxidative stress and dyslipidemia.

Data Presentation

The following tables summarize the quantitative effects of this compound on key biomarkers of the Nrf2 and PON1 pathways, extracted from in vivo studies.

Table 1: Effect of this compound on Antioxidant Enzyme Activities in Mice with Alcoholic Liver Disease

Treatment GroupCatalase (CAT) (U/mg protein)Superoxide (B77818) Dismutase (SOD) (U/mg protein)Glutathione (B108866) Peroxidase (GPx) (U/mg protein)Glutathione Reductase (GRd) (nmol/min/mg protein)
Normal Control 2.51 ± 0.181.81 ± 0.130.43 ± 0.031.57 ± 0.11
Ethanol-Induced 1.95 ± 0.141.06 ± 0.080.33 ± 0.021.32 ± 0.09
This compound (Low Dose) 2.35 ± 0.171.48 ± 0.110.39 ± 0.031.49 ± 0.10
This compound (High Dose) 2.46 ± 0.181.63 ± 0.120.41 ± 0.031.53 ± 0.11

Data adapted from a study on alcoholic liver disease in mice. Low and high doses of this compound correspond to 0.3075 mg/kg and 1.5375 mg/kg body weight, respectively.[4]

Table 2: Effect of this compound on Nrf2 Protein Expression in the Livers of Mice with Alcoholic Liver Disease

Treatment GroupRelative Nrf2 Protein Expression (Fold Change vs. Control)
Normal Control 1.00
Ethanol-Induced ~1.00 (No significant change)
This compound (Low Dose) 2.26 ± 0.25
This compound (High Dose) Not Reported

Data adapted from a study on alcoholic liver disease in mice. Low dose of this compound corresponds to 0.3075 mg/kg body weight.[4]

Table 3: Effect of this compound on Plasma PON1 Activity in Hamsters on a High-Fat Diet

Treatment GroupPlasma PON1 Activity (U/mL)
Control ~130
High-Fat Diet (HF) ~110
HF + this compound ~150
HF + this compound + GW9662 (PPARγ antagonist) ~125

Data are estimated from the graphical representation in the cited study.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Nrf2 and PON1 Pathways

This compound exerts its protective effects through the activation of the Nrf2 signaling pathway and modulation of PON1 activity. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for antioxidant enzymes like SOD, CAT, and GPx. This compound also demonstrates the ability to increase the activity of PON1, an enzyme that is crucial for protecting HDL and LDL from oxidation.

Ankaflavin_Nrf2_PON1_Pathway cluster_0 This compound Action cluster_1 Nrf2 Pathway cluster_2 PON1 Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces PON1 PON1 Activity This compound->PON1 Increases Nrf2_nuc Nrf2 (Nuclear) Keap1_Nrf2->Nrf2_nuc Dissociation & Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Transcription HDL HDL Protection PON1->HDL Lipid_Peroxidation Lipid Peroxidation HDL->Lipid_Peroxidation Inhibition

Caption: this compound's dual action on Nrf2 and PON1 pathways.

Experimental Workflow: Investigating this compound's Effect on Nrf2 Activation

A typical workflow to assess the impact of this compound on the Nrf2 pathway involves treating cells or animal models with this compound, followed by the isolation of cellular components to measure Nrf2 translocation and the expression and activity of its target genes.

Nrf2_Activation_Workflow start Cell/Animal Model Treatment with this compound subcellular_fractionation Subcellular Fractionation (Cytoplasmic & Nuclear Extracts) start->subcellular_fractionation rna_isolation RNA Isolation start->rna_isolation protein_extraction Total Protein Extraction start->protein_extraction western_blot Western Blot for Nuclear Nrf2 subcellular_fractionation->western_blot qpcr qPCR for Nrf2 Target Genes (e.g., HO-1, NQO1) rna_isolation->qpcr enzyme_assays Antioxidant Enzyme Activity Assays (SOD, CAT, GPx) protein_extraction->enzyme_assays

Caption: Workflow for Nrf2 activation studies.

Experimental Protocols

Nrf2 Nuclear Translocation Assay (Western Blot)

Objective: To determine the effect of this compound on the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

  • Cell culture or animal tissue treated with this compound

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Cell/Tissue Lysis and Fractionation:

    • Harvest cells or homogenize tissue samples.

    • Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) from each fraction onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add chemiluminescence substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize nuclear Nrf2 levels to the nuclear loading control (Lamin B).

Antioxidant Enzyme Activity Assays

Objective: To measure the activity of key antioxidant enzymes (SOD, CAT, GPx) in response to this compound treatment.

2.1 Superoxide Dismutase (SOD) Activity Assay

  • Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Procedure:

    • Prepare a reaction mixture containing phosphate (B84403) buffer, EDTA, NBT, xanthine (B1682287), and the sample lysate.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at room temperature and measure the absorbance at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

2.2 Catalase (CAT) Activity Assay

  • Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • Procedure:

    • Add the sample lysate to a solution of H₂O₂ in phosphate buffer.

    • Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.

    • One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

2.3 Glutathione Peroxidase (GPx) Activity Assay

  • Principle: This assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) using NADPH.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, GSH, sodium azide, NADPH, and glutathione reductase.

    • Add the sample lysate and pre-incubate.

    • Initiate the reaction by adding a substrate (e.g., tert-butyl hydroperoxide).

    • Monitor the decrease in absorbance at 340 nm as NADPH is consumed.

    • One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Paraoxonase-1 (PON1) Activity Assay

Objective: To measure the arylesterase activity of PON1 in serum or plasma samples following this compound treatment.

Materials:

  • Serum or plasma samples

  • Tris-HCl buffer (pH 8.0) containing CaCl₂

  • Phenyl acetate (B1210297) (substrate)

  • Spectrophotometer

Protocol:

  • Sample Preparation:

    • Collect blood samples and prepare serum or plasma.

    • Dilute the samples appropriately with Tris-HCl buffer.

  • Assay Procedure:

    • Add the diluted serum/plasma to a cuvette containing Tris-HCl buffer with CaCl₂.

    • Initiate the reaction by adding phenyl acetate.

    • Immediately monitor the increase in absorbance at 270 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5 minutes).

  • Calculation:

    • Calculate the rate of phenyl acetate hydrolysis from the linear portion of the absorbance curve.

    • One unit of arylesterase activity is defined as 1 µmol of phenyl acetate hydrolyzed per minute.

Conclusion

This compound presents a promising natural compound for the modulation of the Nrf2 and PON1 pathways. The protocols and data presented in these application notes provide a framework for researchers to investigate the molecular mechanisms underlying the therapeutic effects of this compound. Further studies are warranted to fully elucidate its potential in the prevention and treatment of diseases associated with oxidative stress and lipid abnormalities.

References

Application Notes and Protocols for Investigating the Anti-Obesity Effects of Ankaflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the anti-obesity properties of ankaflavin (B600211), a yellow pigment derived from Monascus species. The protocols herein detail both in vitro and in vivo methodologies to investigate this compound's effects on adipogenesis, lipolysis, and relevant signaling pathways. This document is intended to guide researchers in the systematic assessment of this compound as a potential therapeutic agent for obesity and related metabolic disorders.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, which increases the risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease. This compound has emerged as a promising natural compound with potential anti-obesity effects.[1][2][3] Studies have indicated that this compound can inhibit adipocyte differentiation and lipogenesis while promoting lipolysis.[1][2] The proposed mechanisms of action involve the modulation of key signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the downregulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

These protocols provide a detailed roadmap for preclinical evaluation of this compound, from initial cell-based assays to whole-animal models of obesity.

Key Signaling Pathways

This compound's anti-obesity effects are believed to be mediated through the modulation of critical signaling pathways that regulate adipocyte function. Understanding these pathways is crucial for designing and interpreting experiments.

Adipogenesis Signaling Cascade

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is tightly regulated by a cascade of transcription factors. PPARγ and C/EBPα are considered master regulators of this process. This compound has been shown to inhibit the expression of C/EBPβ, which in turn downregulates its downstream targets, PPARγ and C/EBPα, thereby suppressing adipocyte differentiation.

cluster_0 This compound Intervention cluster_1 Adipogenesis Signaling This compound This compound CEBPb C/EBPβ This compound->CEBPb inhibits PPARg PPARγ CEBPb->PPARg CEBPa C/EBPα CEBPb->CEBPa Adipocyte_Differentiation Adipocyte Differentiation PPARg->Adipocyte_Differentiation Lipogenesis Lipogenesis PPARg->Lipogenesis CEBPa->Adipocyte_Differentiation CEBPa->Lipogenesis

This compound's inhibition of the adipogenesis signaling cascade.
AMPK Signaling Pathway

AMPK is a crucial energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis. This compound has been identified as a natural activator of AMPK. Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipid accumulation.

cluster_0 This compound Intervention cluster_1 AMPK Signaling This compound This compound AMPK AMPK This compound->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylation ACC ACC pAMPK->ACC phosphorylates Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation promotes pACC p-ACC (Inactive) Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis promotes pACC->Fatty_Acid_Synthesis inhibits

This compound's activation of the AMPK signaling pathway.

Experimental Design and Protocols

A tiered approach is recommended, starting with in vitro assays to establish direct cellular effects and progressing to in vivo models to assess systemic efficacy and safety.

In Vitro Studies: 3T3-L1 Preadipocyte Model

The 3T3-L1 cell line is a well-established and widely used model for studying adipogenesis.

  • Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and grow to confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Treat cells with varying concentrations of this compound or a vehicle control.

  • Insulin Treatment (Day 2): Replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective this compound concentrations.

  • Maintenance (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS and the respective this compound concentrations until the cells are fully differentiated (typically 8-10 days).

This protocol quantifies the accumulation of intracellular lipids, a hallmark of adipocyte differentiation.

  • Fixation: After the differentiation period, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the wells to dry completely. Add Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) and incubate for 10-20 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.

  • Quantification:

    • Microscopy: Visualize and capture images of the stained lipid droplets.

    • Elution: Elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Spectrophotometry: Measure the absorbance of the eluate at a wavelength of 490-520 nm.

This assay measures the release of glycerol (B35011) into the medium, an indicator of triglyceride breakdown.

  • Differentiated Adipocytes: Differentiate 3T3-L1 cells as described in Protocol 1.

  • Treatment: On day 8-10 of differentiation, wash the cells with PBS and incubate in a serum-free medium containing 2% bovine serum albumin (BSA) with or without this compound for 24-48 hours. Isoproterenol can be used as a positive control to stimulate lipolysis.

  • Glycerol Measurement: Collect the culture medium and measure the glycerol concentration using a commercially available glycerol assay kit.

  • Normalization: After collecting the medium, lyse the cells and measure the total protein content to normalize the glycerol release data.

This protocol assesses the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

  • Cell Lysis: Treat 3T3-L1 cells (at different stages of differentiation or mature adipocytes) with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against p-AMPK, AMPK, PPARγ, C/EBPα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Parameter Control This compound (Low Dose) This compound (Medium Dose) This compound (High Dose)
Lipid Accumulation (OD at 510 nm)
Glycerol Release (µg/mg protein)
p-AMPK/AMPK Ratio (relative units)
PPARγ Expression (relative units)
C/EBPα Expression (relative units)
In Vivo Studies: High-Fat Diet-Induced Obesity Model

A high-fat diet (HFD) mouse or rat model is a widely accepted preclinical model that mimics many features of human obesity.

  • Animal Model: Use male C57BL/6J mice, which are susceptible to diet-induced obesity. House the animals in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Acclimatization: Allow the mice to acclimatize for at least one week with free access to standard chow and water.

  • Induction of Obesity: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be fed a normal chow diet.

  • Treatment Groups: Once obesity is established (significant weight gain compared to the control group), divide the HFD-fed mice into the following groups:

    • HFD + Vehicle

    • HFD + this compound (different dose levels)

    • HFD + Positive Control (e.g., Orlistat)

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for a period of 8-12 weeks.

  • Monitoring:

    • Body Weight and Food Intake: Record body weight and food intake weekly.

    • Fasting Blood Glucose: Measure fasting blood glucose levels periodically.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the study to assess glucose metabolism.

  • Sample Collection: At the end of the treatment period, euthanize the animals and collect blood, adipose tissue (epididymal, perirenal, and mesenteric), liver, and other relevant organs for further analysis.

  • Serum Analysis: Measure serum levels of triglycerides, total cholesterol, HDL-C, LDL-C, free fatty acids, insulin, and adipokines (e.g., leptin, adiponectin).

  • Tissue Lipid Content: Extract lipids from the liver and adipose tissue to measure triglyceride and cholesterol content.

  • Histology: Fix adipose tissue and liver samples in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to examine adipocyte size and liver steatosis.

cluster_0 Phase 1: Obesity Induction cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Endpoint Analysis Acclimatization Acclimatization (1 week) HFD_Feeding High-Fat Diet Feeding (8-12 weeks) Acclimatization->HFD_Feeding Weight_Monitoring Weekly Body Weight Monitoring HFD_Feeding->Weight_Monitoring Grouping Randomization into Treatment Groups Weight_Monitoring->Grouping Treatment Daily Oral Gavage (8-12 weeks) Grouping->Treatment Monitoring Monitor Body Weight, Food Intake, Glucose Treatment->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Biochemical Serum and Tissue Biochemical Analysis Sacrifice->Biochemical Histology Histological Examination Sacrifice->Histology

Workflow for the in vivo high-fat diet-induced obesity study.
Parameter Normal Chow HFD + Vehicle HFD + this compound (Low Dose) HFD + this compound (High Dose)
Final Body Weight (g)
Adipose Tissue Weight (g)
Serum Triglycerides (mg/dL)
Serum Total Cholesterol (mg/dL)
Fasting Blood Glucose (mg/dL)
Adipocyte Size (µm²)
Liver Triglyceride Content (mg/g tissue)

Safety and Toxicity Considerations

Preliminary studies suggest that this compound is relatively safe and does not exhibit the side effects associated with some other lipid-lowering agents, such as increased creatine (B1669601) phosphokinase (CPK) activity. However, it is crucial to conduct thorough safety and toxicity evaluations. A 13-week chronic toxicity study in rats has established a no-observed-adverse-effect level (NOAEL) for a red mold rice extract containing this compound. Furthermore, some studies have indicated that this compound may have selective cytotoxicity towards certain cancer cell lines while showing no significant toxicity to normal cells. Researchers should consult existing toxicological data and consider conducting further safety studies as part of the drug development process.

Conclusion

The experimental design and protocols outlined in this document provide a robust framework for the preclinical investigation of this compound's anti-obesity effects. By systematically evaluating its impact on adipocyte biology and key metabolic parameters in both in vitro and in vivo models, researchers can gain valuable insights into its therapeutic potential. The provided data tables and signaling pathway diagrams offer a structured approach to data presentation and interpretation, facilitating a comprehensive understanding of this compound's mechanism of action.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Ankaflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211), a yellow pigment derived from Monascus species, has garnered significant interest in the scientific community for its potential therapeutic properties, including its anti-cancer activities. These application notes provide a comprehensive guide for researchers investigating the cytotoxic effects of this compound on cancer cells. The protocols detailed herein cover essential cell-based assays to quantify cytotoxicity, evaluate the mode of cell death, and elucidate the underlying molecular mechanisms.

This compound has demonstrated selective cytotoxicity towards human cancer cell lines, including hepatocellular carcinoma (Hep G2) and lung adenocarcinoma (A549), with a reported half-maximal inhibitory concentration (IC50) of approximately 15 µg/mL.[1][2] Notably, it exhibits minimal toxicity towards normal human cell lines at similar concentrations, suggesting a favorable therapeutic window.[1][2] The primary mechanism of this compound-induced cell death is believed to be apoptosis, as evidenced by characteristic morphological changes such as chromosomal condensation and fragmentation, and an increase in the sub-G1 cell population.[1]

This document will provide detailed experimental protocols for key cytotoxicity and apoptosis assays, present available quantitative data in a clear tabular format, and offer visual representations of the signaling pathways implicated in this compound's mechanism of action.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer and Normal Cell Lines
Cell LineCell TypeThis compound Concentration% Cell ViabilityIC50Reference
Hep G2Human Hepatocellular Carcinoma15 µg/mL~50%~15 µg/mL
A549Human Lung Adenocarcinoma15 µg/mL~50%~15 µg/mL
MRC-5Human Normal Lung Fibroblast15 µg/mLNo significant toxicity>15 µg/mL
WI-38Human Normal Lung Fibroblast15 µg/mLNo significant toxicity>15 µg/mL
HSC-T6Activated Hepatic Stellate Cells30 µM80.2 ± 5.43%Not Reported

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., Hep G2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Hoechst 33342 Staining for Apoptotic Morphology

This staining method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • This compound-treated and control cells grown on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with PBS.

  • Visualization: Mount the coverslips onto microscope slides with a drop of mounting medium. Observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei, while normal cells will have uniformly stained, larger nuclei.

TUNEL Assay for DNA Fragmentation

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • This compound-treated and control cells on slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs, available in commercial kits)

  • Fluorescence microscope

Protocol:

  • Cell Preparation and Fixation: Prepare and fix the cells as for Hoechst staining.

  • Permeabilization: Incubate the fixed cells with permeabilization solution for 2 minutes on ice.

  • TUNEL Staining: Wash the cells with PBS and then incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Visualization: Mount the slides and visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright green or red fluorescence in the nucleus, depending on the fluorescent label used.

Flow Cytometry for Sub-G1 Peak Analysis

This method quantifies the percentage of apoptotic cells by measuring the cellular DNA content. Apoptotic cells have fragmented DNA and will appear as a population with lower DNA content (sub-G1) than diploid cells (G1).

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest both adherent and floating cells, as apoptotic cells may detach.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the sub-G1 phase of the cell cycle represents the apoptotic cell population.

Signaling Pathways and Experimental Workflows

This compound's cytotoxic effects are mediated through the modulation of key signaling pathways involved in cell survival, inflammation, and oxidative stress.

This compound-Induced Apoptosis Signaling

This compound treatment has been shown to suppress the Akt/NF-κB/p38 signaling pathway, which is crucial for cell survival and proliferation. By inhibiting the phosphorylation of p38 and ERK1/2, this compound leads to a reduction in the activation of the transcription factor NF-κB. This, in turn, can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis.

ankaflavin_apoptosis_signaling This compound This compound p38_erk p-p38 / p-ERK1/2 (Phosphorylation) This compound->p38_erk inhibits nf_kb NF-κB (Activation) p38_erk->nf_kb activates anti_apoptotic Anti-apoptotic Proteins nf_kb->anti_apoptotic upregulates apoptosis Apoptosis nf_kb->apoptosis inhibits anti_apoptotic->apoptosis inhibits

Caption: this compound-induced apoptosis via inhibition of the p38/ERK and NF-κB pathway.

This compound and the Nrf2 Antioxidant Response Pathway

This compound is also known to be an activator of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Upon activation by this compound, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes. There is also evidence of crosstalk between the Nrf2 and NF-κB pathways, where the activation of Nrf2 can lead to the inhibition of NF-κB activity.

ankaflavin_nrf2_signaling This compound This compound nrf2_activation Nrf2 Activation (Phosphorylation & Nuclear Translocation) This compound->nrf2_activation activates are Antioxidant Response Element (ARE) nrf2_activation->are binds to nf_kb_inhibition NF-κB Inhibition nrf2_activation->nf_kb_inhibition leads to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes upregulates cell_protection Cellular Protection antioxidant_enzymes->cell_protection promotes

Caption: this compound activates the Nrf2 antioxidant response pathway.

Experimental Workflow for this compound Cytotoxicity Assessment

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's cytotoxic and apoptotic effects.

experimental_workflow start Start: Treat Cancer Cells with this compound mtt MTT Assay (Cell Viability) start->mtt ic50 Determine IC50 mtt->ic50 apoptosis_assays Apoptosis Assays ic50->apoptosis_assays hoechst Hoechst Staining (Nuclear Morphology) apoptosis_assays->hoechst tunel TUNEL Assay (DNA Fragmentation) apoptosis_assays->tunel flow Flow Cytometry (Sub-G1 Analysis) apoptosis_assays->flow signaling Signaling Pathway Analysis (Western Blot, etc.) apoptosis_assays->signaling conclusion Conclusion: Elucidate Mechanism of Action hoechst->conclusion tunel->conclusion flow->conclusion signaling->conclusion

Caption: A logical workflow for assessing the cytotoxic effects of this compound.

References

Enhancing Ankaflavin Production from Monascus purpureus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for enhancing the yield of ankaflavin (B600211), a bioactive yellow pigment, from the fungus Monascus purpureus. This compound and its related compound, monascin, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, anti-diabetic, anti-cancer, and anti-obesity activities.[1][2][3] The protocols and data presented herein are compiled from recent scientific literature to guide researchers in optimizing this compound production for various applications.

Introduction to this compound Biosynthesis

This compound is a secondary metabolite produced by Monascus purpureus through the polyketide biosynthetic pathway.[4] The production of this compound is influenced by a complex interplay of genetic factors and environmental conditions. Key genes such as MpigE, MpPKS5, and mppE are involved in the biosynthesis of Monascus pigments.[4] Genetic manipulation of these genes, along with optimization of fermentation conditions, can significantly alter the yield and profile of the pigments produced, favoring the accumulation of yellow pigments like this compound over orange and red variants.

Strategies for Enhancing this compound Yield

Several strategies can be employed to increase the production of this compound from Monascus purpureus. These can be broadly categorized into fermentation optimization, genetic engineering, and specialized cultivation techniques.

Fermentation Process Optimization

The composition of the culture medium and the physical parameters of fermentation are critical for maximizing this compound yield. Liquid submerged fermentation is commonly used due to the ease of process control.

Key Parameters for Optimization:

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources directly impact fungal growth and metabolite production.

  • pH: The initial pH of the culture medium influences enzyme activity and nutrient uptake.

  • Temperature: Temperature affects the rate of fungal growth and enzymatic reactions.

  • Aeration and Agitation: Adequate oxygen supply and mixing are essential for aerobic fermentation.

  • Mineral Supplementation: Certain metal ions can act as cofactors for enzymes involved in pigment biosynthesis.

Table 1: Summary of Optimized Fermentation Conditions for Enhanced Monascus Pigment Production

ParameterOptimized ConditionObserved Effect on Pigment YieldReference
Carbon Source Mannitol (4.00%) with cellulase (B1617823) pretreatment of rice bran27.95-fold increase in intracellular color value compared to rice bran alone.
Glucose (20 g/L)Favored extracellular yellow pigment production.
Nitrogen Source Malt (B15192052) Extract (12.29 g/L)Significantly upregulated yellow pigment production.
Peptone (15 g/L)Component of optimized medium for yellow pigment production.
Initial pH 6.5Optimal for red pigment production, which is related to yellow pigment biosynthesis.
4.8Optimal for maximum extracellular yellow pigment yield.
Temperature 28 °COptimal for fermentation and pigment production.
Inoculum Size 10% (v/v)Optimal for red pigment production.
106 spores/mLInitial spore concentration for submerged fermentation.
Metal Ion ZnSO₄·7H₂O (0.32 g/L)153.61% increase in yellow pigment production.
MnSO₄·H₂O (0.1 g/L)123.42% increase in yellow pigment production.
Vitamin Vitamin B5 (0.4 g/L)90.64% increase in yellow pigment production.
Genetic Engineering Strategies

Targeted genetic modifications can reroute metabolic pathways towards the desired product.

Table 2: Genetic Engineering Approaches to Enhance Yellow Pigment Yield

Gene TargetModificationEffect on Pigment ProductionReference
mrPDEGene knockoutIncreased cAMP concentration, leading to a 2.3-fold increase in Monascus Azaphilone Pigments (MonAzPs) yield.
mppEOverexpressionPromotes the production of yellow pigments.
mppETargeted inactivationEnhances the production of orange and red pigments.
MpigEDeletionResults in very low production of red pigment while retaining yellow pigments.
Novel Cultivation Techniques

Innovative approaches in fermentation technology can also boost this compound production.

  • Microparticle-Enhanced Cultivation: The addition of microparticles, such as talc (B1216) (4 g/L), can control the morphology of Monascus purpureus and enhance the yield of yellow pigments to 554.2 U/mL.

  • Extractive Fermentation: Using a nonionic surfactant like Triton X-100 in the fermentation broth can facilitate the export of intracellular pigments to the extracellular medium, potentially increasing overall yield and simplifying downstream processing.

  • Fed-Batch Fermentation: This technique, particularly when applied to genetically engineered strains, can achieve high pigment concentrations. A fed-batch culture of an mrPDE knockout strain resulted in a MonAzPs production of 332.1 U/mL.

Experimental Protocols

The following are detailed protocols for key experiments in enhancing this compound yield.

Protocol for Submerged Fermentation of Monascus purpureus**

This protocol is a general guideline; optimal conditions should be determined empirically for specific strains and objectives.

1. Media Preparation:

  • Seed Medium: Prepare a liquid medium containing (per liter): 40 g rice flour, 8 g peptone, 5 g soybean meal, 2 g KH₂PO₄, 2 g NaNO₃, and 1 g MgSO₄·7H₂O.
  • Fermentation Medium: Prepare the production medium based on the optimized components identified (see Table 1). For example (per liter): 50 g rice bran, 40 g mannitol, 12.5 g cellulase (added for pretreatment), 12.29 g malt extract, 15 g peptone, 2.5 g KH₂PO₄, 5 g NaNO₃, 0.2 g MgSO₄·7H₂O, 0.32 g ZnSO₄·7H₂O, 0.1 g MnSO₄·H₂O, and 0.4 g vitamin B5.
  • Sterilize the media by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Inoculate the seed medium with a stock culture of Monascus purpureus.
  • Incubate at 28°C on a rotary shaker at 180 rpm for 36-48 hours.
  • Prepare a spore suspension by filtering the seed culture through sterile gauze and adjust the concentration to approximately 10⁶ spores/mL using sterile water.

3. Fermentation:

  • Inoculate the sterile fermentation medium with the spore suspension (e.g., 3 mL into 50 mL of medium in a 250 mL flask).
  • Incubate the culture at 28°C with agitation at 180 rpm for 5-10 days.
  • Monitor the production of pigments periodically by taking samples and analyzing them spectrophotometrically or via HPLC.

Protocol for Extraction and Quantification of this compound

1. Extraction:

  • Harvest the fungal biomass from the fermentation broth by centrifugation or filtration.
  • For intracellular pigments: Dry the mycelia and then extract the pigments using a suitable organic solvent such as 70% ethanol.
  • For extracellular pigments: The fermentation broth can be used directly or after concentration.
  • Aqueous two-phase extraction using an ethanol/ammonium sulfate (B86663) system can be an efficient method for extracting pigments from the broth.

2. Quantification:

  • Spectrophotometry: Dilute the pigment extract with the extraction solvent and measure the absorbance at the maximum wavelength for yellow pigments (around 370-420 nm). The pigment concentration is often expressed in arbitrary units (U/mL).
  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of this compound, use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water). Detect this compound using a UV-Vis or diode-array detector. A fluorescence detector can be used for citrinin (B600267) detection (excitation at 331 nm, emission at 500 nm).
  • LC-MS and NMR: For structural confirmation and purity analysis of the extracted this compound.

Visualizing Key Pathways and Workflows

This compound Biosynthesis and Regulatory Pathway

The biosynthesis of this compound is part of the larger pathway for Monascus pigment production. Genetic interventions can modulate this pathway to favor yellow pigment formation.

Ankaflavin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (MpPKS5) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide orange_pigments Orange Pigments (Rubropunctatin, Monascorubrin) polyketide->orange_pigments yellow_pigments Yellow Pigments (this compound, Monascin) polyketide->yellow_pigments red_pigments Red Pigments orange_pigments->red_pigments Amino Acid Addition mppE mppE gene product mppE->yellow_pigments promotes MpigE MpigE gene product MpigE->red_pigments key for biosynthesis cAMP_pathway cAMP Signaling Pathway (e.g., via mrPDE knockout) cAMP_pathway->pks upregulates

Caption: Biosynthesis pathway of this compound and related pigments.

Experimental Workflow for Enhancing this compound Yield

The following diagram outlines a typical workflow for a research project aimed at increasing this compound production.

Experimental_Workflow strain_selection Strain Selection (M. purpureus) optimization Optimization Strategy strain_selection->optimization fermentation_opt Fermentation Optimization (Media, pH, Temp.) optimization->fermentation_opt Process-based genetic_eng Genetic Engineering (e.g., Gene Knockout) optimization->genetic_eng Strain-based fermentation Submerged Fermentation fermentation_opt->fermentation genetic_eng->fermentation extraction Extraction of this compound fermentation->extraction analysis Analysis (HPLC, LC-MS) extraction->analysis data_eval Data Evaluation & Further Optimization analysis->data_eval data_eval->optimization Iterate

Caption: Workflow for this compound yield enhancement.

Conclusion

Enhancing the yield of this compound from Monascus purpureus is a multifactorial challenge that can be addressed through systematic optimization of fermentation conditions, advanced genetic engineering techniques, and innovative cultivation methods. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and efficient processes for the production of this valuable bioactive compound. The continual exploration of the genetic and metabolic pathways of Monascus purpureus will undoubtedly unveil further opportunities for yield improvement.

References

Troubleshooting & Optimization

Ankaflavin Production Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the fermentation parameters for ankaflavin (B600211) production by Monascus purpureus.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound yield during fermentation?

A1: The primary factors include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and the specific strain of Monascus purpureus used.[1][2] Light can also be a significant factor, as incubation in the dark is generally recommended to prevent pigment degradation.[1]

Q2: What is the optimal temperature for this compound production?

A2: The optimal temperature for Monascus purpureus growth and pigment production is typically around 28-30°C.[3][4] Significant deviations from this range can lead to reduced biomass and lower pigment yields.

Q3: How does pH affect the production of this compound versus other Monascus pigments?

A3: The pH of the fermentation medium is a critical control parameter. An acidic environment (pH 2.5-4.0) tends to favor the production of intracellular orange pigments (rubropunctatin and monascorubrin). For maximizing yellow pigments like this compound, a higher initial pH of around 6.5 is often optimal. The metabolic activity of the fungus can alter the pH during fermentation, so monitoring and control are crucial.

Q4: Which carbon and nitrogen sources are best for this compound production?

A4: While glucose is a common carbon source, alternatives like mannitol (B672), fructose, or complex substrates such as rice powder can enhance yellow pigment yields. High initial glucose concentrations can sometimes inhibit pigment synthesis. Organic nitrogen sources like peptone, yeast extract, and monosodium glutamate (B1630785) (MSG) generally result in higher pigment yields compared to inorganic sources like ammonium (B1175870) sulfate (B86663). The carbon-to-nitrogen (C/N) ratio is also a key parameter to optimize.

Q5: Can this compound production be performed in both solid-state and submerged fermentation?

A5: Yes, this compound can be produced through both solid-state fermentation (SSF) and submerged fermentation (SF). SF is often preferred for industrial-scale production due to easier control of process parameters, higher productivity, and reduced fermentation time. SSF, often using substrates like rice or Job's tears, is also effective and widely studied.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Yellow Pigment Production 1. Suboptimal Medium Composition: Incorrect carbon/nitrogen source, C/N ratio, or mineral deficiency.2. Incorrect pH: pH may be too acidic, favoring orange/red pigments, or outside the optimal range for enzymatic activity.3. Inappropriate Temperature: Incubation temperature is too high or too low.4. Strain Degeneration: The Monascus strain may have lost its pigment-producing capability after repeated subculturing.1. Medium Optimization: Test different carbon sources (e.g., mannitol) and organic nitrogen sources (e.g., peptone, MSG). Optimize the C/N ratio. Ensure adequate levels of phosphate (B84403) and trace elements like MgSO₄, KH₂PO₄, and NaCl.2. pH Control: Adjust the initial medium pH to ~6.5. Monitor pH throughout the fermentation and use a buffered medium if significant shifts occur.3. Temperature Control: Maintain the incubator temperature at a stable 28-30°C.4. Strain Reactivation: Revive the strain from a cryopreserved stock or obtain a new, high-producing strain.
Inconsistent Batch-to-Batch Yield 1. Variable Inoculum: Inconsistent spore concentration or age of the seed culture.2. Poor Aeration: Insufficient oxygen supply in submerged fermentation.3. Clumping of Mycelia: Formation of large mycelial pellets can limit nutrient uptake and pigment production.1. Standardize Inoculum: Use a hemacytometer to standardize the spore concentration (e.g., 10⁶ spores/mL) for inoculation. Use seed culture at a consistent growth phase.2. Optimize Aeration: Ensure adequate shaking speed (e.g., 180 rpm) in flask cultures. For bioreactors, optimize the agitation and aeration rates.3. Control Mycelial Morphology: Adjusting the medium composition or adding microparticles can sometimes promote dispersed mycelial growth.
Pigment Color is Orange or Red, Not Yellow 1. Low pH: The pH of the medium has dropped during fermentation, promoting the synthesis of orange pigments.2. Nitrogen Source: The use of specific nitrogen sources, like ammonium sulfate at higher pH, can favor red pigment production.3. Amino Acid Reactions: Orange pigments can react with amino acids (from peptone or yeast extract) to form red pigments.1. Maintain pH: Buffer the medium or use a pH controller in a bioreactor to maintain the pH around 6.5.2. Select Nitrogen Source Carefully: Use nitrogen sources known to promote yellow pigments, such as peptone or MSG, while controlling the pH.3. Optimize Fermentation Time: Harvest the culture before significant conversion to red pigments occurs.
Contamination in the Fermenter 1. Improper Sterilization: Incomplete sterilization of the medium, flask, or bioreactor.2. Contaminated Inoculum: The seed culture or spore suspension was contaminated.3. Poor Aseptic Technique: Introduction of contaminants during inoculation or sampling.1. Verify Sterilization: Ensure autoclave cycles (e.g., 121°C for 15-20 min) are effective for the volume of medium used.2. Check Inoculum Purity: Plate a sample of the inoculum on a suitable agar (B569324) medium (e.g., PDA) to check for contaminants before use.3. Strict Aseptic Technique: Perform all manipulations in a laminar flow hood and use sterile equipment.

Quantitative Data Summary

Table 1: Optimized Medium Components for Yellow Pigment Production (Solid-State Fermentation)

ComponentOptimal Concentration (% w/w)SubstrateReference
Monosodium Glutamate (MSG)1.5%Job's Tears
NaCl1.0%Job's Tears
KH₂PO₄2.0%Job's Tears
MgSO₄0.2%Job's Tears

Table 2: Optimized Parameters for Pigment Production (Submerged Fermentation)

ParameterOptimal ValueSubstrate/MediumReference
Potato Powder Waste7.81%Wastewater-based medium
Peptone Concentration2.87%Wastewater-based medium
Fermentation Period~13 daysWastewater-based medium
Mannitol4.00%Rice Bran
Initial pH6.5Potato waste medium
Temperature30°CPotato waste medium

Experimental Protocols & Visualizations

General Experimental Workflow

The overall process for this compound production involves preparing a spore suspension, cultivating a seed culture, running the main fermentation, and finally, extracting and quantifying the pigments.

G cluster_prep Phase 1: Inoculum Preparation cluster_ferm Phase 2: Fermentation cluster_analysis Phase 3: Extraction & Analysis spore_plate 1. M. purpureus on PDA Plate spore_suspension 2. Prepare Spore Suspension (~10^6 spores/mL) spore_plate->spore_suspension seed_culture 3. Inoculate & Incubate Seed Medium (36-48h) spore_suspension->seed_culture inoculation 4. Inoculate Production Medium with Seed Culture seed_culture->inoculation incubation 5. Incubate under Optimized Conditions inoculation->incubation harvest 6. Harvest Mycelia (Centrifugation/Filtration) incubation->harvest extraction 7. Extract Pigments (e.g., n-hexane, ethanol) harvest->extraction quantification 8. Quantify this compound (HPLC, Spectrophotometry) extraction->quantification

General workflow for this compound production.

Protocol 1: Inoculum Preparation
  • Culture Activation: Cultivate Monascus purpureus on a Potato Dextrose Agar (PDA) slant or plate at 30°C for 7-10 days until fully sporulated.

  • Spore Suspension: Aseptically wash the spores from the agar surface using 5 mL of sterile water containing a surfactant like 0.1% Tween 80.

  • Spore Counting: Filter the suspension through sterile gauze to remove mycelial fragments. Adjust the concentration to approximately 10⁶ spores/mL using a hemacytometer.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., 60 g/L glucose, 20 g/L peptone, 10 g/L NaNO₃, 10 g/L KH₂PO₄, 5 g/L MgSO₄·7H₂O).

  • Incubation: Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 36-48 hours.

Protocol 2: Submerged Fermentation
  • Medium Preparation: Prepare the production medium in a 250 mL Erlenmeyer flask (50 mL working volume). An example medium consists of 50 g/L rice bran, supplemented with 40 g/L mannitol and treated with cellulase. Adjust the initial pH to 6.5.

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.

  • Inoculation: Aseptically inoculate the production medium with 5-10% (v/v) of the seed culture from Protocol 1.

  • Incubation: Incubate the flasks at 30°C in the dark on a rotary shaker at 180 rpm for the optimized duration (e.g., 5-13 days).

Protocol 3: Pigment Extraction and Quantification
  • Harvesting: Separate the mycelia from the fermentation broth by centrifugation or vacuum filtration.

  • Drying and Grinding: Dry the mycelial biomass and grind it into a fine powder.

  • Extraction: Perform an ultrasonic-assisted extraction using a solvent with low polarity like n-hexane to selectively extract yellow pigments. A recommended condition is a solid-to-liquid ratio of 1:90 (g/mL) with an ultrasonic power of 100W for 15-45 minutes, repeated three times.

  • Purification (Optional): The crude extract can be further purified using silica (B1680970) gel chromatography to separate yellow pigments from orange and red pigments.

  • Quantification: Analyze the final extract using High-Performance Liquid Chromatography (HPLC) with a detection wavelength set to ~405 nm to quantify this compound.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing issues with low this compound yield.

G start Start: Low this compound Yield check_color Is the pigment color orange/red instead of yellow? start->check_color check_growth Is mycelial growth (biomass) also low? check_color->check_growth No action_ph Action: Adjust & control pH to ~6.5. Check N-source. check_color->action_ph Yes check_params Are fermentation parameters (Temp, pH, Aeration) optimal? check_growth->check_params Yes check_medium Is the medium composition optimized for yellow pigments? check_growth->check_medium No check_params->check_medium Yes action_params Action: Adjust Temp to 28-30°C. Optimize aeration/agitation. check_params->action_params No check_strain Is the strain viable and a high-producer? check_medium->check_strain Yes action_medium Action: Optimize C/N sources (e.g., mannitol, peptone) & minerals. check_medium->action_medium No action_strain Action: Use a fresh culture from stock. Verify strain purity. check_strain->action_strain No end_node Re-run Fermentation check_strain->end_node Yes action_ph->end_node action_params->end_node action_medium->end_node action_strain->end_node

Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Minimizing Citrinin Contamination in Ankaflavin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing citrinin (B600267) contamination during ankaflavin (B600211) production using Monascus species.

Frequently Asked Questions (FAQs)

Q1: What is citrinin and why is it a concern in Monascus fermentation?

A1: Citrinin is a polyketide mycotoxin produced by several fungal species, including some strains of Monascus, Aspergillus, and Penicillium.[1][2] It is a significant concern due to its nephrotoxic (kidney-damaging) and hepatotoxic (liver-damaging) effects in animals and humans.[1][3] The co-production of citrinin with valuable secondary metabolites like this compound, a yellow pigment with various bioactive properties, complicates the use of Monascus-fermented products and necessitates strict control measures.[4]

Q2: What are the regulatory limits for citrinin?

A2: Regulatory limits for citrinin in food and supplements vary by region. For instance, the European Union has set a maximum level of 100 µg/kg for citrinin in food supplements based on red yeast rice. In Japan, the limit is 200 µg/kg, while in China it is 50 µg/kg. The European Food Safety Authority (EFSA) has established a level of "no concern for nephrotoxicity" at a daily intake of 0.2 µg/kg of body weight.

Q3: Which Monascus species are known to produce citrinin?

A3: Citrinin production is highly strain-specific. While Monascus purpureus is often associated with citrinin production, some studies indicate that Monascus ruber may produce other desired compounds like monacolin K without producing citrinin. Therefore, careful selection and screening of Monascus strains are critical initial steps to prevent citrinin contamination.

Q4: Are the biosynthetic pathways for this compound and citrinin linked?

A4: The relationship between the biosynthetic pathways of this compound and citrinin is complex and can differ between fungal species. In Penicillium marneffei, it has been shown that the same polyketide gene cluster is responsible for the biosynthesis of both red pigments (which are precursors to this compound) and citrinin. However, in Monascus purpureus, evidence suggests that monascorubrin (B81130) (a red pigment) and citrinin are synthesized by two separate pathways. Disruption of the polyketide synthase gene responsible for citrinin synthesis in M. purpureus did not affect red pigment production.

Troubleshooting Guide: High Citrinin Levels

If you are encountering unacceptably high levels of citrinin in your this compound production, this guide will help you troubleshoot potential causes and implement effective solutions.

Issue 1: High citrinin levels detected in the final product.

Potential Cause & Solution

  • Inappropriate Monascus Strain: The selected strain may be a high citrinin producer.

    • Solution: Screen different Monascus species and strains for low or no citrinin production while maintaining high this compound yields. Studies have shown that some strains of Monascus ruber are less prone to citrinin production compared to Monascus purpureus.

  • Suboptimal Fermentation Conditions: Fermentation parameters can significantly influence citrinin biosynthesis.

    • Solution: Optimize key fermentation parameters. Refer to the table below for guidance.

Table 1: Effect of Fermentation Parameters on Citrinin and this compound Production
ParameterCondition to Minimize CitrininEffect on this compound ProductionReference
pH Maintain a low initial pH (e.g., 3.0-4.0).Favorable for pigment production, but extreme lows may inhibit growth.
Temperature Ferment at temperatures slightly off the optimum for growth (e.g., shifting from 30°C to 25°C).May require optimization to balance pigment yield and citrinin reduction.
Nitrogen Source Use of specific nitrogen sources like monosodium glutamate (B1630785) (MSG) or ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) can suppress citrinin production.Can support good pigment production.
Carbon Source High glucose concentrations can sometimes lead to increased citrinin. Using alternative carbon sources like rice powder may require optimization.An adequate carbon source is essential for pigment biosynthesis.
Additives Addition of medium-chain fatty acids (e.g., octanoic acid) or certain flavonoids (e.g., genistein) can inhibit citrinin production.Octanoic acid can stimulate red pigment production. Flavonoids' effects on pigments can vary.
Light Exposure Exposure to blue light for extended periods (e.g., 60 min/day) has been shown to decrease citrinin production.Blue light can also regulate pigment production.
Issue 2: Inconsistent citrinin levels between batches.

Potential Cause & Solution

  • Inconsistent Inoculum Quality: Variation in the age, size, or metabolic state of the inoculum can lead to inconsistent fermentation outcomes.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent spore concentration and pre-culture conditions.

  • Poorly Controlled Fermentation Parameters: Fluctuations in pH, temperature, or aeration during fermentation can affect citrinin production.

    • Solution: Implement robust process control to maintain stable fermentation conditions. Regularly calibrate probes and monitoring equipment.

Experimental Protocols

Protocol 1: Liquid-State Fermentation for this compound Production

This protocol is a general guideline and may require optimization for your specific Monascus strain and experimental goals.

  • Seed Culture Preparation:

    • Inoculate Monascus spores into a seed culture medium (e.g., 3.0% glucose, 0.3% NaNO₃, 0.2% KH₂PO₄, 0.05% MgSO₄·7H₂O, 0.05% KCl).

    • Incubate at 30°C with shaking at 180 rpm for 48 hours.

  • Fermentation:

    • Inoculate the production medium with the seed culture (e.g., 5% v/v).

    • A typical production medium contains a carbon source (e.g., 5g rice powder), a nitrogen source (e.g., 0.3g NaNO₃), and mineral salts (e.g., 0.1g MgSO₄·7H₂O, 0.15g KH₂PO₄) in 100mL of water.

    • Incubate at 30°C with shaking for 6-12 days.

  • Harvesting:

    • Separate the mycelia from the fermentation broth by centrifugation (e.g., 3500 r/min for 20 min).

    • The this compound can be extracted from the mycelia.

Protocol 2: Quantification of Citrinin by UHPLC-MS/MS

This protocol outlines a general method for the analysis of citrinin.

  • Sample Preparation (QuEChERS method):

    • Homogenize the sample (e.g., dried mycelia).

    • Perform a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction, which typically involves extraction with an organic solvent and partitioning with salts.

  • UHPLC-MS/MS Analysis:

    • Use a suitable UHPLC column for separation.

    • The mobile phase often consists of a gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid.

    • Set the mass spectrometer to monitor for the specific precursor and product ions of citrinin. The citrinin-methanol adduct [M + MeOH-H]⁻ (m/z 280.8) can be used as the precursor ion for enhanced sensitivity.

    • Quantify the citrinin concentration by comparing the peak area to a calibration curve prepared with certified reference standards.

Visualizations

Biosynthetic Relationship between this compound and Citrinin

Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide pigment_pathway Pigment Biosynthesis Pathway polyketide->pigment_pathway citrinin_pathway Citrinin Biosynthesis Pathway (pksCT) polyketide->citrinin_pathway Strain/Species Dependent This compound This compound pigment_pathway->this compound citrinin Citrinin citrinin_pathway->citrinin

Caption: this compound and citrinin biosynthesis pathways.

Troubleshooting Workflow for High Citrinin

Troubleshooting start High Citrinin Detected check_strain 1. Verify Monascus Strain start->check_strain is_low_producer Is it a known low citrinin producer? check_strain->is_low_producer rescreen Action: Screen for low-citrinin strains is_low_producer->rescreen No check_fermentation 2. Review Fermentation Parameters is_low_producer->check_fermentation Yes rescreen->check_fermentation optimize_params Action: Optimize pH, Temp, Nutrient Sources, Additives check_fermentation->optimize_params post_treatment 3. Consider Post-Fermentation Detoxification optimize_params->post_treatment detox_methods Action: Chemical or Enzymatic Treatment post_treatment->detox_methods end Citrinin Minimized detox_methods->end

Caption: Logical workflow for troubleshooting high citrinin levels.

Post-Fermentation Citrinin Detoxification Options

Detoxification fermented_product Fermented Product (with Citrinin) chemical_treatment Chemical Treatment fermented_product->chemical_treatment enzymatic_treatment Enzymatic Treatment fermented_product->enzymatic_treatment physical_adsorption Physical Adsorption fermented_product->physical_adsorption phosphate_ethanol Phosphate-Ethanol Extraction chemical_treatment->phosphate_ethanol mnp Manganese Peroxidase (MrMnP) enzymatic_treatment->mnp nanoparticles Magnetic Nanoparticles physical_adsorption->nanoparticles citrinin_free_product Citrinin-Free Product phosphate_ethanol->citrinin_free_product mnp->citrinin_free_product nanoparticles->citrinin_free_product

Caption: Post-fermentation strategies for citrinin removal.

References

Technical Support Center: Scaling Up Ankaflavin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of ankaflavin (B600211) from Monascus purpureus.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the fermentation, extraction, and purification of this compound.

Category 1: Fermentation Issues

Question: My Monascus purpureus culture shows good biomass growth, but the this compound yield is consistently low. What are the likely causes and how can I address this?

Answer: High biomass with low pigment production often indicates that the culture conditions are optimized for primary metabolism (growth) but not for secondary metabolism (pigment production). Here are the most common factors and troubleshooting steps:

  • Nutrient Imbalance:

    • Carbon Source: The type and concentration of the carbon source are critical. While glucose is commonly used, other sources like fructose, maltose, or soluble starch might enhance pigment production in specific strains.[1]

    • Nitrogen Source: Organic nitrogen sources such as peptone and yeast extract generally yield more pigment than inorganic sources like ammonium (B1175870) or nitrate.[1] The carbon-to-nitrogen (C/N) ratio is also a key factor to optimize.[1]

    • Phosphate (B84403) and Trace Elements: Adequate, but not excessive, levels of phosphate are necessary.[1] Trace elements like zinc (Zn) and iron (Fe) can also influence pigment biosynthesis.[1]

  • Suboptimal pH:

    • The pH of the fermentation medium is a critical parameter. Low pH (around 4.0) has been shown to favor the biosynthesis of this compound. The metabolic activity of the fungus can alter the pH during fermentation, so it's crucial to monitor and potentially control it.

  • Incorrect Incubation Temperature:

    • The optimal temperature for Monascus purpureus growth and pigment production is typically around 30°C. Deviations from this temperature can significantly reduce pigment yields.

  • Inadequate Aeration in Submerged Cultures:

    • Sufficient dissolved oxygen is essential for the aerobic metabolism of the fungus and subsequent pigment synthesis. Poor agitation or an excessive volume of medium in the flask can limit oxygen transfer.

  • Light Exposure:

    • Monascus purpureus pigment production is sensitive to light. Incubation in complete darkness is often recommended to enhance pigment yield.

Question: I am observing a high proportion of red and orange pigments in my fermentation broth, which complicates the purification of this compound. How can I shift the production towards yellow pigments?

Answer: The biosynthesis of Monascus pigments is a branched pathway where yellow pigments (this compound and monascin) can be converted to orange and then red pigments. To favor the accumulation of this compound, consider the following:

  • Strain Selection: The genetic makeup of the Monascus purpureus strain is a primary determinant of the pigment profile. Some strains naturally produce higher ratios of yellow pigments.

  • Control of pH: As mentioned, a lower initial pH (e.g., 2.5) can favor the production of yellow and orange pigments over red pigments.

  • Fermentation Time: this compound is a secondary metabolite, and its concentration will change over the fermentation period. Monitor the pigment profile over time to determine the optimal harvest time before it is converted to other pigments.

  • Genetic Engineering: Overexpression of key genes in the this compound biosynthetic pathway, such as MpigE, can promote the production of yellow pigments.

Category 2: Extraction and Purification Challenges

Question: My this compound extraction efficiency is low, and the crude extract contains many impurities. What can I do to improve this?

Answer: Low extraction efficiency and high impurity levels are common hurdles. Here are some strategies to improve your downstream processing:

  • Choice of Extraction Solvent: this compound is less polar than the red and orange pigments. Using a less polar solvent like n-hexane for extraction can selectively isolate the yellow pigments, minimizing the co-extraction of more polar red and orange pigments.

  • Extraction Method: Ultrasonic-assisted extraction can significantly improve the recovery of this compound from the fungal mycelium by disrupting the cell walls.

  • Pre-purification of Crude Extract: Before final purification, a pre-separation step using silica (B1680970) gel column chromatography can effectively remove a significant portion of the more polar orange and red pigments.

Question: How can I achieve high-purity this compound (>99%) on a larger scale?

Answer: Achieving high purity requires a multi-step purification strategy. A combination of the following techniques has been shown to be effective:

  • Selective Extraction: As mentioned, use a non-polar solvent like n-hexane to create a crude extract enriched in yellow pigments.

  • Silica Gel Chromatography: This is a crucial step to separate the yellow pigments from the more polar orange and red pigments.

  • High-Speed Countercurrent Chromatography (HSCCC): This technique is highly effective for the final refining of the yellow pigment fraction to separate this compound from monascin (B191897) and achieve a purity of over 99%.

Category 3: this compound Stability

Question: I am noticing degradation of my purified this compound during storage. What are the key factors affecting its stability and how can I mitigate them?

Answer: this compound, like many natural pigments, is susceptible to degradation. The primary factors to control are:

  • Light: Exposure to light, especially UV light, can cause significant degradation. Store purified this compound and its solutions in the dark or in amber-colored vials.

  • Temperature: High temperatures accelerate the degradation of this compound. For long-term storage, it is advisable to keep the purified compound at low temperatures (e.g., -20°C).

  • pH: The stability of this compound is pH-dependent. It is generally more stable in acidic to neutral conditions. Avoid highly alkaline conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound production.

Table 1: Optimized Fermentation and Extraction Parameters for High-Purity this compound

ParameterOptimized Value/ConditionReference
Fermentation Medium
Rice Flour5g / 100mL
NaNO₃0.3g / 100mL
MgSO₄·7H₂O0.1g / 100mL
KH₂PO₄0.15g / 100mL
Fermentation Conditions
Temperature30°C
Duration6 days
Ultrasonic-Assisted Extraction
Solventn-hexane
Solid-to-Liquid Ratio1:90 (g:mL)
Ultrasonic Power100W
Extraction Time15-45 min (repeated 3 times)
Purification
Pre-separationSilica gel column chromatography
RefiningHigh-Speed Countercurrent Chromatography
Final Purity >99%

Table 2: Factors Influencing Yellow Monascus Pigment (YMP) Production

FactorConditionImpact on YMP ProductionReference
Vitamin B50.4 g/L+90.64%
Malt Extract10 g/L+185.31%
ZnSO₄·7H₂O0.2 g/L+153.61%
MnSO₄·H₂O0.1 g/L+123.42%
pH4.0Favors this compound biosynthesis
LightDarknessIncreased red pigment (indirectly indicating pathway flux)

Experimental Protocols

Protocol 1: High-Yield Fermentation of this compound
  • Seed Culture Preparation:

    • Inoculate a Monascus purpureus strain into a sterilized seed medium.

    • Incubate in a shaker at 20-35°C for 1-4 days to obtain the seed liquid.

  • Fermentation:

    • Prepare the fermentation medium containing (per 100mL): 5g rice flour, 0.3g NaNO₃, 0.1g MgSO₄·7H₂O, and 0.15g KH₂PO₄ in tap water.

    • Sterilize the medium by autoclaving.

    • Inoculate the fermentation medium with 3%-8% (v/v) of the seed culture.

    • Incubate in a shake flask at 30°C for 6 days.

  • Harvesting:

    • After 6 days, centrifuge the fermentation broth at 3500 r/min for 20 minutes to pellet the mycelium.

    • Dry the mycelial pellet at 40-60°C to a constant weight.

Protocol 2: Extraction and Purification of High-Purity this compound
  • Crushing and Extraction:

    • Crush the dried mycelium into a powder.

    • Perform ultrasonic-assisted extraction with n-hexane at a solid-to-liquid ratio of 1:90 (g:mL). Use an ultrasonic power of 100W and extract for 15-45 minutes. Repeat the extraction three times.

  • Concentration and Pre-separation:

    • Combine the n-hexane extracts and concentrate under vacuum at 40°C.

    • Pre-separate the concentrated crude extract using a silica gel column (100-mesh). Elute with a mobile phase of n-hexane and ethyl acetate (B1210297) (volume ratio between 2:1 and 8:1) to obtain the yellow pigment fraction.

  • Final Refining:

    • Concentrate the yellow eluate to a powder under vacuum at 40°C.

    • Prepare a two-phase solvent system for High-Speed Countercurrent Chromatography (HSCCC) with n-hexane:methanol:water (10:7:3 v/v/v).

    • Dissolve the pigment powder in a mixture of the upper and lower phases of the solvent system.

    • Perform HSCCC, monitoring at a wavelength of 405nm. Collect the eluent containing this compound.

  • Drying:

    • Concentrate the purified this compound eluate under vacuum at 40°C to obtain a high-purity powder (>99%).

Visualizations

This compound Biosynthesis and Regulation Pathway

ankaflavin_biosynthesis acetyl_coa Acetyl-CoA polyketide_synthase Polyketide Synthase (PKS) acetyl_coa->polyketide_synthase malonyl_coa Malonyl-CoA malonyl_coa->polyketide_synthase polyketide_intermediate Polyketide Intermediate polyketide_synthase->polyketide_intermediate oxidation_reduction Oxidation/Reduction & Cyclization polyketide_intermediate->oxidation_reduction orange_pigments Orange Pigments (e.g., Rubropunctatin) oxidation_reduction->orange_pigments mppE_gene MppE Gene Product (Oxidoreductase) orange_pigments->mppE_gene Conversion This compound This compound mppE_gene->this compound transcription_factors Transcription Factors (PPARγ, PPARα, Nrf-2) transcription_factors->polyketide_synthase Upregulate environmental_factors Environmental Factors (Low pH, Temperature) environmental_factors->polyketide_synthase Influence troubleshooting_workflow start Low this compound Yield check_biomass Is Biomass Growth Normal? start->check_biomass optimize_growth Optimize Growth Conditions: - Inoculum Quality - Basal Medium check_biomass->optimize_growth No check_fermentation_params Check Fermentation Parameters check_biomass->check_fermentation_params Yes ph pH Optimal? (e.g., ~4.0) check_fermentation_params->ph adjust_ph Adjust and Buffer pH ph->adjust_ph No temperature Temperature Optimal? (e.g., ~30°C) ph->temperature Yes adjust_ph->temperature adjust_temp Calibrate Incubator temperature->adjust_temp No aeration Aeration Sufficient? temperature->aeration Yes adjust_temp->aeration adjust_aeration Increase Agitation/ Decrease Volume aeration->adjust_aeration No check_medium_composition Check Medium Composition aeration->check_medium_composition Yes adjust_aeration->check_medium_composition cn_ratio C/N Ratio Optimal? check_medium_composition->cn_ratio adjust_cn_ratio Test Different C/N Sources cn_ratio->adjust_cn_ratio No trace_elements Trace Elements Present? cn_ratio->trace_elements Yes adjust_cn_ratio->trace_elements add_trace_elements Supplement with Zn, Fe, etc. trace_elements->add_trace_elements No end Improved Yield trace_elements->end Yes add_trace_elements->end purification_workflow start Fermented Mycelium extraction Ultrasonic-Assisted Extraction (n-hexane) start->extraction crude_extract Crude Extract extraction->crude_extract pre_separation Silica Gel Column Chromatography crude_extract->pre_separation yellow_fraction Yellow Pigment Fraction pre_separation->yellow_fraction impurities1 Polar Impurities (Red/Orange Pigments) pre_separation->impurities1 refining High-Speed Countercurrent Chromatography (HSCCC) yellow_fraction->refining pure_this compound High-Purity this compound (>99%) refining->pure_this compound impurities2 Monascin & Other Yellow Pigments refining->impurities2

References

dealing with batch-to-batch variability in ankaflavin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in ankaflavin (B600211) production.

Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent this compound yields and provides actionable solutions.

Issue 1: Inconsistent this compound Yields Between Batches

Question: We are observing significant variations in this compound yield from one fermentation batch to another, despite following the same protocol. What are the potential causes and how can we troubleshoot this?

Answer: Inconsistent this compound production is a common challenge often stemming from subtle variations in starting materials, inoculum quality, or fermentation conditions. A systematic approach is crucial to identify and control these variables.

Possible Causes & Solutions:

  • Variability in Raw Materials: The composition of complex media components like peptone and yeast extract can differ between lots, impacting microbial growth and secondary metabolite production.[1][2][3]

    • Solution:

      • Standardize raw material sourcing and pre-qualify new batches.

      • Consider using a chemically defined medium to minimize variability from complex components.

      • Analyze different lots of complex components for key nutrients to ensure consistency.

  • Inconsistent Inoculum: The age, concentration, and physiological state of the Monascus spore suspension can significantly affect fermentation kinetics and final product yield.[4]

    • Solution:

      • Implement a standardized protocol for inoculum preparation, ensuring consistent spore concentration and age.

      • Use a fresh inoculum for each fermentation to ensure high viability.

      • Monitor the morphology of the seed culture to ensure it is consistent before inoculating the production vessel.

  • Fluctuations in Fermentation Parameters: Minor deviations in pH, temperature, aeration, and agitation can have a substantial impact on this compound biosynthesis.[4]

    • Solution:

      • Calibrate all probes (pH, temperature, dissolved oxygen) before each fermentation run.

      • Implement real-time monitoring and automated control of these critical parameters.

      • Ensure consistent mixing and aeration strategies across all batches.

  • Fungal Morphology: The morphology of Monascus purpureus (dispersed mycelia vs. pellets) plays a critical role in nutrient uptake, oxygen transfer, and secondary metabolite production.

    • Solution:

      • Control fungal morphology by optimizing agitation speed and inoculum density.

      • The addition of microparticles like talc (B1216) can promote a more dispersed mycelial form, which may enhance pigment production.

Issue 2: Variations in this compound Purity and Pigment Profile

Question: Our this compound extracts show varying purity levels and a shifting ratio of yellow to red/orange pigments across different batches. What could be causing this?

Answer: The final pigment profile of a Monascus fermentation is a delicate balance of biosynthetic pathways. Shifts in this balance can be triggered by environmental and nutritional factors.

Possible Causes & Solutions:

  • Suboptimal pH: The pH of the fermentation medium can influence the conversion of yellow pigments like this compound to orange and red pigments.

    • Solution: Maintain a consistent and optimal pH range throughout the fermentation. A lower initial pH (around 4.0) has been shown to favor the production of this compound.

  • Nutrient Availability: The type and concentration of carbon and nitrogen sources can direct the metabolic flux towards different pigment biosynthetic pathways.

    • Solution:

      • Carefully control the carbon-to-nitrogen ratio in the medium.

      • Experiment with different nitrogen sources to find one that consistently favors this compound production.

  • Light Exposure: Light, particularly blue light, can influence pigment biosynthesis in Monascus.

    • Solution: Conduct fermentations in the dark or under controlled and consistent light conditions to minimize this variable.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing this compound production?

A1: The primary factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, agitation, and the morphology of the fungus. Light exposure can also play a role.

Q2: How can I improve the consistency of my inoculum?

A2: To improve inoculum consistency, you should standardize the age of the fungal culture used for spore harvesting, the method of spore collection, and the final spore concentration in the suspension. Using a hemocytometer or a spectrophotometer to quantify spore concentration is recommended.

Q3: What is the optimal morphology for this compound production?

A3: While optimal morphology can be strain-dependent, a dispersed mycelial form is often associated with better nutrient and oxygen transfer, which can lead to higher yields of secondary metabolites compared to dense pellets.

Q4: Can I use a defined medium to reduce variability?

A4: Yes, using a chemically defined medium can significantly reduce the variability associated with complex raw materials. However, optimizing a defined medium for high this compound yield may require significant experimentation.

Data Presentation

Table 1: Key Fermentation Parameters for this compound Production

ParameterRecommended RangeNotes
Carbon Source Glucose, Fructose, MannitolThe optimal concentration should be determined experimentally.
Nitrogen Source Peptone, Yeast Extract, Malt ExtractThe carbon-to-nitrogen ratio is a critical factor.
Initial pH 4.0 - 6.5A lower pH can favor yellow pigment production.
Temperature 28 - 32°CStrain-dependent, but this range is common for Monascus species.
Agitation 150 - 250 rpmInfluences fungal morphology and oxygen transfer.
Aeration Sufficient to maintain dissolved oxygen >20%Oxygen limitation can inhibit secondary metabolite production.

Experimental Protocols

1. Standardized Inoculum Preparation from Monascus purpureus

Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.

Methodology:

  • Grow the Monascus purpureus strain on a Potato Dextrose Agar (B569324) (PDA) slant or plate at 30°C for 7-10 days until sporulation is evident.

  • Aseptically add 10 mL of sterile 0.1% (v/v) Tween 80 solution to the agar surface.

  • Gently scrape the surface with a sterile inoculation loop to dislodge the spores.

  • Transfer the spore suspension to a sterile conical tube.

  • Vortex the suspension for 1-2 minutes to ensure homogeneity.

  • Filter the suspension through sterile glass wool to remove mycelial fragments.

  • Centrifuge the spore suspension at a low speed (e.g., 500 x g) for 5 minutes to pellet the spores.

  • Discard the supernatant and resuspend the spore pellet in a known volume of sterile water or saline.

  • Determine the spore concentration using a hemocytometer or by plating serial dilutions.

  • Adjust the spore concentration to the desired level (e.g., 1 x 10^7 spores/mL) for inoculation.

2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in fermentation extracts.

Methodology:

  • Sample Preparation:

    • Extract the this compound from the fermentation broth or mycelia using a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

    • Filter the extract through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the maximum absorbance wavelength for this compound (approximately 400-420 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

3. Gene Expression Analysis of this compound Biosynthetic Genes by RT-qPCR

Objective: To analyze the expression levels of key genes in the this compound biosynthetic pathway to understand regulatory changes.

Methodology:

  • RNA Extraction:

    • Harvest Monascus mycelia from the fermentation at different time points.

    • Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a suitable kit or protocol (e.g., TRIzol method).

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design and validate primers for the target biosynthetic genes (e.g., polyketide synthase genes) and a stable reference gene (e.g., actin or GAPDH).

    • Perform qPCR using a SYBR Green-based master mix.

    • The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Ankaflavin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization & Dehydration polyketide_chain->cyclization intermediate Chromophore Intermediate cyclization->intermediate reduction Reduction intermediate->reduction This compound This compound reduction->this compound Troubleshooting_Workflow start Inconsistent this compound Yield check_raw_materials Check Raw Material Consistency start->check_raw_materials check_inoculum Standardize Inoculum Preparation start->check_inoculum check_fermentation Verify Fermentation Parameters start->check_fermentation check_morphology Analyze Fungal Morphology start->check_morphology solution1 Source from single lot / Use defined medium check_raw_materials->solution1 solution2 Implement standardized protocol check_inoculum->solution2 solution3 Calibrate probes / Implement process control check_fermentation->solution3 solution4 Optimize agitation / Use microparticles check_morphology->solution4 end Consistent this compound Yield solution1->end solution2->end solution3->end solution4->end Variability_Factors variability Batch-to-Batch Variability raw_materials Raw Materials variability->raw_materials inoculum Inoculum Quality variability->inoculum fermentation Fermentation Conditions variability->fermentation morphology Fungal Morphology variability->morphology genetics Strain Stability variability->genetics

References

Technical Support Center: Improving the Selectivity of Ankaflavin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the selective extraction of ankaflavin (B600211) from Monascus species. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the selectivity of this compound extraction?

A1: The choice of solvent is the most critical factor. This compound is a yellow pigment, and it is often co-extracted with red and orange Monascus pigments. Using a less polar solvent, such as n-hexane, can significantly improve the selectivity for this compound and its analogue, monascin (B191897), while minimizing the extraction of the more polar red and orange pigments.[1] This reduces the complexity of downstream purification.[1]

Q2: How does pH influence the selectivity and yield of this compound extraction?

A2: The pH of the extraction solvent can influence the stability and recovery of this compound. While specific studies on the optimal pH for selective this compound extraction are limited, for related flavonoid compounds, a slightly acidic environment (pH 4-6) can be beneficial for stability and extraction efficiency. Extreme pH values should be avoided as they can lead to the degradation of the target compounds.

Q3: Is ultrasonic-assisted extraction (UAE) superior to traditional maceration for this compound?

A3: Yes, ultrasonic-assisted extraction (UAE) is generally more efficient than traditional maceration. UAE utilizes acoustic cavitation to disrupt the fungal cell walls, which enhances solvent penetration and mass transfer. This typically results in higher extraction yields in a significantly shorter time compared to maceration.[2][3] For this compound extraction, UAE with n-hexane has been shown to be an effective method.[1]

Q4: What are the key parameters to optimize for ultrasonic-assisted extraction of this compound?

A4: The key parameters to optimize for UAE of this compound include:

  • Ultrasonic Power: Higher power can increase extraction efficiency, but excessive power may degrade the this compound. A typical starting point is in the range of 50-100W.

  • Extraction Time: An optimal extraction time maximizes yield without causing degradation. For this compound, an extraction time of around 30 minutes has been reported as effective.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. A common range to investigate is 1:20 to 1:120 (g:mL).

  • Temperature: While not always the most critical parameter for UAE, temperature can influence solvent properties and the stability of this compound. It is generally advisable to perform the extraction at or near room temperature to prevent degradation.

Q5: What is the purpose of a pre-separation step with silica (B1680970) gel chromatography?

A5: A pre-separation step using silica gel chromatography is highly recommended to remove impurities and pigments with similar polarity to this compound, particularly orange pigments. This step simplifies the final purification process and improves the purity of the final this compound product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete cell lysis. 2. Suboptimal extraction parameters. 3. Degradation of this compound during extraction.1. Ensure the Monascus fermentation product is thoroughly dried and finely crushed to increase the surface area for extraction. 2. Optimize the ultrasonic power, extraction time, and solid-to-liquid ratio. 3. Avoid excessive heat and prolonged exposure to light during the extraction process.
Poor Selectivity (High levels of red/orange pigments) 1. Use of a polar solvent (e.g., ethanol, methanol). 2. Inadequate pre-separation.1. Switch to a less polar solvent like n-hexane for the initial extraction. 2. Implement a silica gel chromatography step before final purification to remove pigments with similar polarity.
Co-elution of this compound and Monascin during Chromatography 1. This compound and monascin have very similar chemical structures and polarities.1. High-speed countercurrent chromatography (HSCCC) is an effective technique for separating these two closely related compounds.
This compound Degradation during Concentration 1. High temperatures used during solvent evaporation.1. Concentrate the extract under vacuum at a low temperature (e.g., 40°C) to prevent thermal degradation.
Inconsistent Results 1. Variation in the fermentation batch. 2. Inconsistent extraction procedure.1. Standardize the fermentation protocol to ensure consistent starting material. 2. Carefully control all extraction parameters (time, temperature, power, solvent ratios) for each experiment.

Data Presentation

Table 1: Comparison of Extraction Methods for Bioactive Compounds

Extraction Method Solvent Extraction Time Relative Yield Reference
Ultrasonic-Assisted ExtractionWaterNot specifiedHigh (14% flavonoid content)
MacerationWater3 hoursLow (10% flavonoid content)
Ultrasonic-Assisted Extraction70% Ethanol15 minutesHigher than maceration and microwave
Maceration70% Ethanol24 hoursLower than ultrasonic-assisted
Microwave-Assisted Extraction70% Ethanol1 minuteLower than ultrasonic-assisted

Note: The data above is for related bioactive compounds and illustrates the general efficiency of different extraction methods.

Table 2: Parameters for Selective this compound Extraction and Purification

Step Parameter Value/Range Reference
Ultrasonic-Assisted Extraction Solventn-hexane
Solid-to-Liquid Ratio1:20 - 1:120 (g:mL)
Ultrasonic Power50 - 100 W
Extraction Time15 - 45 min
Silica Gel Pre-separation Stationary Phase100-mesh silica gel
Mobile Phasen-hexane : ethyl acetate (B1210297) (2:1 to 8:1 v/v)
High-Speed Countercurrent Chromatography (HSCCC) Solvent Systemn-hexane : methanol (B129727) : water (10:2.5-9:7.5-1 v/v/v)
Detection Wavelength405 nm

Experimental Protocols

Protocol 1: Selective Ultrasonic-Assisted Extraction of this compound
  • Preparation of Fermented Product:

    • Centrifuge the liquid fermentation broth of Monascus to pellet the mycelia.

    • Dry the mycelia at 60°C to a constant weight.

    • Grind the dried mycelia into a fine powder using a mortar and pestle and pass it through a 100-mesh sieve.

  • Ultrasonic-Assisted Extraction:

    • Add the dried mycelial powder to n-hexane at a solid-to-liquid ratio of 1:100 (g:mL).

    • Perform ultrasonic-assisted extraction at a power of 100W for 30 minutes.

    • Repeat the extraction process 2-3 times for optimal yield.

    • Centrifuge the mixture at 3500 rpm for 20 minutes to separate the supernatant.

    • Combine the supernatants from all extractions.

  • Concentration:

    • Concentrate the n-hexane crude extract under vacuum at 40°C using a rotary evaporator to obtain a concentrated solution.

Protocol 2: Purification of this compound using Chromatography
  • Pre-separation with Silica Gel Column Chromatography:

    • Prepare a silica gel column (100-mesh) as the stationary phase.

    • Equilibrate the column with the mobile phase.

    • Load the concentrated crude extract onto the column.

    • Elute with a mobile phase of n-hexane and ethyl acetate in a volume ratio between 2:1 and 8:1.

    • Collect the yellow eluent containing this compound and monascin.

    • Concentrate the collected yellow eluent to a powder under vacuum at 40°C.

  • Refining with High-Speed Countercurrent Chromatography (HSCCC):

    • Prepare the two-phase solvent system of n-hexane:methanol:water (e.g., 10:9:1 v/v/v) and allow it to separate into upper and lower phases.

    • Dissolve the pigment powder from the pre-separation step in a small volume of both the upper and lower phases.

    • Perform HSCCC separation, using the upper phase as the stationary phase and the lower phase as the mobile phase.

    • Set the detection wavelength to 405 nm.

    • Collect the eluent fractions containing the purified this compound.

    • Concentrate the purified this compound eluent to a powder under vacuum at 40°C. The resulting this compound can reach a purity of over 99%.

Visualizations

ankaflavin_extraction_workflow cluster_fermentation Fermentation & Preparation cluster_extraction Selective Extraction cluster_purification Purification fermentation Monascus Fermentation centrifugation Centrifugation fermentation->centrifugation drying Drying (60°C) centrifugation->drying crushing Crushing & Sieving drying->crushing uae Ultrasonic-Assisted Extraction (n-hexane, 100W, 30 min) crushing->uae concentration1 Vacuum Concentration (40°C) uae->concentration1 silica_gel Silica Gel Pre-separation (n-hexane:ethyl acetate) concentration1->silica_gel concentration2 Vacuum Concentration (40°C) silica_gel->concentration2 hsccc HSCCC Refining (n-hexane:methanol:water) concentration2->hsccc final_product High-Purity this compound (>99%) hsccc->final_product

Caption: Workflow for selective extraction and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_selectivity Poor Selectivity Issues cluster_purity Final Purity Issues start Start: this compound Extraction Issue check_prep Check Sample Preparation (Drying & Crushing) start->check_prep check_solvent Verify Solvent (Use n-hexane) start->check_solvent optimize_hsccc Optimize HSCCC (Solvent System) start->optimize_hsccc optimize_uae Optimize UAE Parameters (Power, Time, Ratio) check_prep->optimize_uae check_degradation Check for Degradation (Heat, Light) optimize_uae->check_degradation end Problem Resolved check_degradation->end check_presep Implement/Optimize Silica Gel Step check_solvent->check_presep check_presep->end check_concentration Check Concentration Step (Low Temperature) optimize_hsccc->check_concentration check_concentration->end

Caption: Logical troubleshooting flow for this compound extraction.

References

Validation & Comparative

Ankaflavin vs. Monascin: A Comparative Analysis of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, the metabolites of Monascus species, particularly ankaflavin (B600211) and monascin (B191897), have garnered significant attention for their diverse biological activities. While both are yellow pigments and structurally similar, emerging evidence suggests distinct profiles concerning their cytotoxic effects on various cell lines. This guide provides a comparative overview of the cytotoxic properties of this compound and monascin, supported by experimental data, to aid researchers and drug development professionals in their investigations.

Summary of Cytotoxic Effects

This compound has demonstrated selective cytotoxicity against several human cancer cell lines, inducing apoptosis. In contrast, monascin has shown limited to no direct cytotoxicity in some cancer cell lines, with its primary bioactivity appearing to be anti-inflammatory. However, a notable exception is its apoptotic effect on activated hepatic stellate cells.

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundCell LineCell TypeIC50 ValueReference
This compound Hep G2Human Hepatocellular Carcinoma15 µg/mL[1]
A549Human Lung Carcinoma15 µg/mL[1]
HCT116Human Colon Carcinoma162 µg/mL
PC-3Human Prostate Carcinoma85 µg/mL
MRC-5Normal Human Fetal Lung FibroblastNo significant toxicity at 15 µg/mL[1]
WI-38Normal Human Fetal Lung FibroblastNo significant toxicity at 15 µg/mL[1]
CHOK1Chinese Hamster OvaryVery low toxicity
HEK 293Human Embryonic Kidney<5% cytotoxicity at 160-320 µg/mL
Monascin Hep G2Human Hepatocellular CarcinomaNo cytotoxicity observed[1]
HSC-T6Activated Rat Hepatic Stellate CellsSee Table 2
Table 2: Effects on Activated Hepatic Stellate Cell (HSC-T6) Viability
CompoundConcentrationCell ViabilityReference
This compound 30 µM80.2 ± 5.43%
Monascin 30 µM62.8 ± 8.20%

Experimental Protocols

MTT Assay for Cell Viability

The cytotoxic effects of this compound and monascin are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or monascin and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.

  • Absorbance Measurement: The plate is shaken for 15 minutes to ensure complete dissolution of the formazan crystals. The absorbance is then measured at a wavelength of 492 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound or Monascin A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 492 nm F->G H Calculate IC50 value G->H G cluster_workflow Annexin V-FITC/PI Apoptosis Assay Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 minutes D->E F Analyze by flow cytometry E->F G cluster_pathway Apoptosis Signaling Pathway cluster_compounds cluster_signaling cluster_downstream cluster_inhibition This compound This compound Akt Akt This compound->Akt NFkB NF-κB This compound->NFkB p38 p38 This compound->p38 Monascin Monascin Monascin->Akt Monascin->NFkB Monascin->p38 p53 p53 Akt->p53 p21 p21 Akt->p21 Caspase3 Caspase-3 Akt->Caspase3 CyclinD1 Cyclin D1 Akt->CyclinD1 Bcl2 Bcl-2 Family Akt->Bcl2 NFkB->p53 NFkB->p21 NFkB->Caspase3 NFkB->CyclinD1 NFkB->Bcl2 p38->p53 p38->p21 p38->Caspase3 p38->CyclinD1 p38->Bcl2 Apoptosis Apoptosis p53->Apoptosis p21->Apoptosis Caspase3->Apoptosis G cluster_pathway Monascin Anti-inflammatory Pathway cluster_activation cluster_inhibition cluster_mediators Monascin Monascin PPARg PPAR-γ Monascin->PPARg Nrf2 Nrf2 Monascin->Nrf2 NFkB NF-κB Monascin->NFkB PPARg->NFkB Nrf2->NFkB TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b IL6 IL-6 NFkB->IL6 iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation IL6->Inflammation iNOS->Inflammation COX2->Inflammation

References

Ankaflavin vs. Monacolin K: A Comparative Guide on Hypolipidemic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypolipidemic effects of two bioactive compounds: ankaflavin (B600211) and monacolin K. Both are metabolites produced by Monascus species, fungi traditionally used in the production of red yeast rice. While monacolin K, structurally identical to the statin drug lovastatin, is a well-established cholesterol-lowering agent, recent research has highlighted this compound as a potent hypolipidemic compound with a distinct mechanistic profile and a potentially more favorable safety profile.

Quantitative Comparison of Hypolipidemic Effects

The following tables summarize the quantitative data from preclinical and clinical studies, offering a direct comparison of the efficacy of this compound and monacolin K in modulating lipid profiles.

Table 1: Preclinical Data from Hyperlipidemic Animal Models
ParameterThis compoundMonacolin KStudy Details
Total Cholesterol (TC) Significant reduction[1][2][3][4][5]Significant reductionHamsters fed a high-cholesterol diet for 6-8 weeks.
Triglycerides (TG) Significant reductionSignificant reductionHamsters fed a high-cholesterol diet for 6-8 weeks.
LDL-C Significant reduction, potentially greater than monacolin KSignificant reductionHamsters fed a high-cholesterol diet for 6-8 weeks.
HDL-C Significant increase Reduction or no significant effect Hamsters fed a high-cholesterol diet for 6-8 weeks.
Aortic Lipid Plaque Significant reduction, potentially greater than monacolin KSignificant reductionHamsters fed a high-cholesterol diet for 6-8 weeks.
Creatine (B1669601) Phosphokinase (CPK) No significant increaseSignificant increase, indicating potential myopathyHamsters fed a high-cholesterol diet for 6 weeks.
Table 2: Clinical Data from Human Trials
ParameterAnkascin 568 plus (containing this compound and Monascin)Monacolin K (from Red Yeast Rice)Study Details
Total Cholesterol (TC) 11.9% reduction from baseline (p < 0.05)Significant reduction (up to 11.2%)12-week randomized, double-blind, placebo-controlled study in subjects with borderline high cholesterol.
LDL-C 19.0% reduction from baseline (p < 0.05)Significant reduction (15% to 25%)12-week randomized, double-blind, placebo-controlled study in subjects with borderline high cholesterol. Daily consumption for 6 to 8 weeks.
HDL-C Data not specified in the abstract.Can increase HDL-C levels.
Triglycerides (TG) Data not specified in the abstract.Significant reduction.

Mechanisms of Action: A Tale of Two Pathways

This compound and monacolin K exert their hypolipidemic effects through distinct molecular pathways.

Monacolin K is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This mechanism is identical to that of statin drugs. By inhibiting this enzyme, monacolin K reduces the endogenous production of cholesterol in the liver.

This compound , along with monascin (B191897), operates through a multi-faceted mechanism that does not primarily involve HMG-CoA reductase inhibition. Instead, it acts as a:

  • PPARγ and PPARα agonist : These nuclear receptors are key regulators of lipid and glucose metabolism. Activation of PPARα, in particular, leads to increased fatty acid oxidation.

  • AMPK activator : Activation of AMP-activated protein kinase (AMPK) also promotes fatty acid oxidation and inhibits lipogenesis.

  • Inhibitor of LDL Assembly : this compound has been shown to inhibit acetyl-coenzyme A acetyltransferase and microsomal triglyceride transfer protein, which are crucial for the assembly of LDL particles in the liver.

  • Stimulator of Apolipoprotein A1 (Apo A1) Expression : By increasing the expression of Apo A1, the primary protein component of HDL, this compound facilitates the formation of HDL cholesterol, contributing to its observed HDL-raising effect.

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the hypolipidemic effects of this compound and monacolin K.

Hyperlipidemic Hamster Model
  • Animal Model : Male Golden Syrian hamsters are typically used.

  • Induction of Hyperlipidemia : Animals are fed a high-cholesterol diet (containing cholesterol and cholic acid) for a specified period (e.g., 1-2 weeks) to induce hyperlipidemia.

  • Treatment Groups : Hamsters are divided into several groups: a normal diet group, a high-cholesterol diet control group, and treatment groups receiving purified this compound, monascin, or monacolin K orally at specified dosages (e.g., 0.624 mg/kg/day) for a duration of 6 to 8 weeks.

  • Biochemical Analysis : At the end of the study period, blood samples are collected for the analysis of serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C). Liver and aortic tissues may also be collected for lipid analysis and histological examination of lipid plaque accumulation.

  • Safety Assessment : Serum levels of creatine phosphokinase (CPK) are measured to assess potential muscle damage (myopathy).

Human Clinical Trial Protocol (Ankascin 568 plus)
  • Study Design : A randomized, double-blind, placebo-controlled, adaptive-design study.

  • Participants : Volunteers (aged 18-65) with borderline high levels of total cholesterol (≥ 180 mg/dL) and LDL-C (130–190 mg/dL).

  • Intervention : Participants are administered either a placebo or a 500 mg capsule of Ankascin 568 plus (containing monascin and this compound) daily for 12 weeks.

  • Lipid Profile Assessment : Blood lipid levels (TC, LDL-C, etc.) are measured at baseline and at specified intervals (e.g., 4, 8, and 12 weeks) throughout the study.

  • Statistical Analysis : Statistical tests are used to compare the changes in lipid levels between the active treatment group and the placebo group.

Visualizing the Molecular Pathways

The following diagrams illustrate the distinct signaling pathways through which monacolin K and this compound exert their hypolipidemic effects.

Monacolin_K_Pathway cluster_0 Cholesterol Biosynthesis Pathway HMG-CoA HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps HMG-CoA_Reductase->Mevalonate Monacolin_K Monacolin K Monacolin_K->HMG-CoA_Reductase Inhibits

Figure 1: Monacolin K's inhibitory action on HMG-CoA reductase.

Ankaflavin_Pathway cluster_0 Nuclear Receptors & Kinase Activation cluster_1 Downstream Effects cluster_2 Lipid Profile Outcomes This compound This compound PPARa PPARα This compound->PPARa Activates AMPK AMPK This compound->AMPK Activates LDL_Assembly LDL Assembly This compound->LDL_Assembly Inhibits Apo_A1_Expression Apo A1 Expression This compound->Apo_A1_Expression Stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation Increases AMPK->Fatty_Acid_Oxidation Increases Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits TG_Lowering TG Lowering Fatty_Acid_Oxidation->TG_Lowering Lipogenesis->TG_Lowering LDL-C_Lowering LDL-C Lowering LDL_Assembly->LDL-C_Lowering HDL-C_Raising HDL-C Raising Apo_A1_Expression->HDL-C_Raising

Figure 2: this compound's multi-target mechanism of action.

Conclusion

  • Efficacy : this compound demonstrates comparable, and in some preclinical models, superior efficacy in lowering TC, TG, and LDL-C when compared to monacolin K at similar dosages. A key differentiating factor is this compound's ability to significantly raise HDL-C levels, a desirable characteristic for improving cardiovascular health that monacolin K lacks.

  • Mechanism of Action : Their mechanisms of action are fundamentally different. Monacolin K's activity is confined to the inhibition of HMG-CoA reductase, while this compound modulates a broader range of targets including PPARs, AMPK, and proteins involved in lipoprotein assembly and metabolism. This suggests that this compound may have pleiotropic effects beyond lipid-lowering.

  • Safety : Preclinical data strongly suggest that this compound does not induce the elevation of CPK levels, a marker for myopathy, which is a known side effect of statins and monacolin K. This positions this compound as a potentially safer alternative for individuals susceptible to statin-induced muscle adverse effects.

The unique mechanism of action, favorable safety profile, and the added benefit of raising HDL-C make this compound a compelling candidate for further investigation and development as a novel therapeutic agent for the management of dyslipidemia and associated cardiovascular diseases.

References

Ankaflavin's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory activity of ankaflavin (B600211) against the well-established corticosteroid, dexamethasone (B1670325). This analysis is supported by experimental data from preclinical inflammatory models, detailed experimental protocols, and an overview of the respective mechanisms of action.

This compound, a yellow pigment derived from Monascus purpureus-fermented products, has demonstrated notable anti-inflammatory properties in various in vivo studies.[1][2][3] Its mechanism of action is primarily attributed to the inhibition of key pro-inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[2][4] This guide will delve into the experimental evidence supporting this compound's anti-inflammatory activity and compare its performance with dexamethasone, a widely used steroidal anti-inflammatory drug.

Comparative Efficacy in Preclinical Models

Lipopolysaccharide (LPS)-Induced Inflammation Model

The LPS-induced inflammation model is a widely used in vivo assay to screen for potential anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines.

This compound: In studies involving animal models of alcoholic liver disease, which involves LPS-mediated inflammation, this compound has been shown to significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This effect is linked to its ability to suppress the NF-κB and MAPK signaling pathways.

Dexamethasone: Dexamethasone is a potent anti-inflammatory agent that is highly effective in the LPS-induced inflammation model. It exerts its effects by binding to the glucocorticoid receptor, which in turn suppresses the expression of multiple inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

Quantitative Data Summary

The following table summarizes the effects of this compound and dexamethasone on key inflammatory markers in LPS-induced inflammation models, based on data from independent studies.

CompoundModelKey Inflammatory Markers MeasuredObserved Effect
This compound Alcoholic Liver Disease (involving LPS) in miceTNF-α, IL-6, IL-1β, iNOS, COX-2Significant reduction in expression/levels
Dexamethasone LPS-induced systemic inflammation in miceTNF-α, IL-6Significant attenuation of cytokine induction

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct signaling pathways.

This compound: this compound's primary mechanism involves the inhibition of the NF-κB and MAPK signaling cascades. By blocking these pathways, this compound prevents the transcription of numerous pro-inflammatory genes.

Dexamethasone: As a glucocorticoid, dexamethasone binds to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus, where it can either directly inhibit the transcription of pro-inflammatory genes or induce the expression of anti-inflammatory proteins.

Signaling Pathway Diagrams

Ankaflavin_Signaling_Pathway This compound Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB This compound This compound This compound->MAPK This compound->NFkB Inflammation Inflammatory Response (TNF-α, IL-6, iNOS, COX-2) MAPK->Inflammation NFkB->Inflammation

Caption: this compound inhibits LPS-induced inflammation by blocking the MAPK and NF-κB pathways.

Dexamethasone_Signaling_Pathway Dexamethasone Signaling Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex Dexamethasone-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Anti_inflammatory_genes Anti-inflammatory Gene Transcription Nucleus->Anti_inflammatory_genes

Caption: Dexamethasone exerts its anti-inflammatory effects via the glucocorticoid receptor.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for evaluating acute inflammation.

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are randomly divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin (B1671933) or dexamethasone), and this compound-treated groups at various doses.

  • Test compounds (this compound or dexamethasone) or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the induction of inflammation.

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.

  • Paw volume is measured immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Experimental Workflow

Experimental_Workflow Carrageenan-Induced Paw Edema Workflow Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Treatment Compound Administration (this compound/Dexamethasone/Vehicle) Grouping->Treatment Inflammation_Induction Carrageenan Injection Treatment->Inflammation_Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

This compound demonstrates significant in vivo anti-inflammatory activity, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative data against dexamethasone in a standardized acute inflammation model is lacking, evidence from LPS-induced inflammation models suggests that this compound is effective in reducing key pro-inflammatory mediators. Dexamethasone remains a potent and broadly acting anti-inflammatory agent. Further head-to-head studies are warranted to directly compare the efficacy and safety profiles of this compound and dexamethasone to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Ankaflavin's Efficacy as a PPARγ Agonist: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ankaflavin (B600211), a yellow pigment derived from Monascus purpureus-fermented products, has been identified as a novel natural PPARγ agonist.[1][2] In vivo studies have demonstrated its anti-diabetic and anti-inflammatory properties, which are mediated through the PPARγ signaling pathway. The effects of this compound were significantly diminished by the administration of a PPARγ antagonist, GW9662, confirming its mechanism of action.[1]

This guide compares this compound with the following PPARγ agonists:

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data for the selected PPARγ agonists. It is important to note that a direct EC50 or Ki value for this compound is not currently published, preventing a direct quantitative comparison of potency.

AgonistTypeEC50 (nM)Ki (nM)Source(s)
This compound Natural AgonistNot ReportedNot Reported[1][2]
Rosiglitazone Full Agonist (TZD)30 - 6043
Pioglitazone Full Agonist (TZD)~500Not Reported
GW1929 Synthetic Agonist6 - 131.4
Telmisartan Partial Agonist>1,000Not Reported

Note: EC50 (half-maximal effective concentration) and Ki (inhibitor constant) values can vary depending on the specific assay conditions and cell types used. The data presented here are representative values from the cited literature.

Downstream Effects: Adipocyte Differentiation and Glucose Uptake

PPARγ activation plays a crucial role in adipogenesis and glucose metabolism. The following table compares the effects of this compound and other agonists on these key downstream processes.

AgonistEffect on Adipocyte DifferentiationEffect on Glucose UptakeSource(s)
This compound Inhibits adipogenesis in 3T3-L1 preadipocytesEnhances glucose uptake (in vivo)
Rosiglitazone Potent inducer of adipogenesisIncreases glucose uptake in adipocytes and muscle cells
Pioglitazone Induces adipogenesisEnhances insulin-stimulated glucose uptake
GW1929 Not explicitly reported, but expected to induce adipogenesis as a potent PPARγ agonistNot explicitly reported, but expected to enhance glucose uptake
Telmisartan Promotes adipocyte differentiationImproves insulin (B600854) sensitivity and glucose uptake

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

PPAR_Activation_Pathway cluster_ligand PPARγ Agonists cluster_receptor Nuclear Receptor Complex cluster_effects Downstream Effects This compound This compound PPARg PPARγ This compound->PPARg Rosiglitazone Rosiglitazone Rosiglitazone->PPARg Pioglitazone Pioglitazone Pioglitazone->PPARg GW1929 GW1929 GW1929->PPARg Telmisartan Telmisartan Telmisartan->PPARg RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Adipogenesis Adipocyte Differentiation Glucose_Uptake Glucose Uptake Gene_Expression->Adipogenesis Gene_Expression->Glucose_Uptake

Caption: PPARγ Activation Pathway

Luciferase_Reporter_Assay start Start: Plate cells containing PPRE-luciferase reporter construct treat Treat cells with PPARγ agonist (e.g., this compound) start->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse add_luciferin Add Luciferin substrate lyse->add_luciferin measure Measure luminescence (proportional to PPARγ activity) add_luciferin->measure end End measure->end

Caption: Luciferase Reporter Assay Workflow

Adipocyte_Differentiation_Workflow start Start: Plate 3T3-L1 preadipocytes confluence Grow to confluence start->confluence induction Induce differentiation with MDI cocktail (IBMX, Dexamethasone, Insulin) +/- PPARγ agonist confluence->induction maintenance Maintain in insulin-containing medium induction->maintenance maturation Allow for adipocyte maturation (lipid droplet accumulation) maintenance->maturation analysis Analyze differentiation: Oil Red O staining, gene expression maturation->analysis end End analysis->end

Caption: Adipocyte Differentiation Workflow

Detailed Experimental Protocols

PPARγ Luciferase Reporter Gene Assay

This assay quantitatively measures the activation of PPARγ by a test compound in a cell-based system.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS

  • Lipofectamine 2000 (or other transfection reagent)

  • pSG5-GAL4-hPPARγ-LBD expression vector (contains the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain)

  • pUAS-tk-luciferase reporter vector (contains the firefly luciferase gene under the control of a GAL4 upstream activating sequence)

  • pRL-TK control vector (contains the Renilla luciferase gene for normalization)

  • Test compounds (this compound, Rosiglitazone, etc.)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the pSG5-GAL4-hPPARγ-LBD, pUAS-tk-luciferase, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Rosiglitazone).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold activation is calculated as the ratio of the normalized luciferase activity of the treated cells to that of the vehicle-treated cells. Plot the fold activation against the compound concentration to determine the EC50 value.

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (BCS)

  • Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.

  • Test compounds

  • Oil Red O staining solution

  • Isopropanol (B130326)

Protocol:

  • Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in a 6-well plate and grow them in DMEM with 10% BCS until they are 2 days post-confluent.

  • Induction of Differentiation: On Day 0, replace the medium with Differentiation Medium containing the test compound or vehicle.

  • Maintenance: On Day 2, replace the medium with Insulin Medium containing the test compound or vehicle.

  • Maturation: From Day 4 onwards, replace the medium every 2 days with fresh Insulin Medium containing the test compound or vehicle. Lipid droplets should become visible and accumulate over the next several days.

  • Staining (Day 8-10):

    • Wash the cells with PBS and fix them with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain the cells with Oil Red O solution for at least 1 hour to visualize the intracellular lipid droplets.

    • Wash extensively with water.

  • Quantification:

    • Elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes.

    • Measure the absorbance of the eluted stain at 510 nm.

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells, a key function enhanced by PPARγ agonists.

Materials:

  • Differentiated 3T3-L1 adipocytes (or other insulin-responsive cell line)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog

  • Insulin

  • Test compounds

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes as described above.

  • Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in DMEM.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with the test compound or vehicle in KRH buffer for a specified time (e.g., 30 minutes).

  • Insulin Stimulation: Stimulate the cells with or without insulin (e.g., 100 nM) for 20-30 minutes.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose to the wells and incubate for a short period (e.g., 5-10 minutes) to allow for glucose uptake.

  • Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Cell Lysis and Measurement: Lyse the cells with a lysis buffer (e.g., 0.1% SDS). If using a radioactive tracer, add the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.

  • Data Analysis: Normalize the glucose uptake to the total protein content in each well.

Conclusion

This compound is a promising natural PPARγ agonist with demonstrated in vivo efficacy in models of diabetes. While a direct quantitative comparison of its potency against synthetic agonists like rosiglitazone and pioglitazone is hampered by the lack of published EC50 or Ki values, its ability to modulate PPARγ signaling and downstream metabolic effects is evident. Further research is warranted to fully characterize the binding affinity and activation potential of this compound to better understand its therapeutic potential in metabolic diseases. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Ankaflavin: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A promising natural compound, ankaflavin (B600211), derived from Monascus species, has demonstrated significant anti-cancer properties in a variety of cancer cell lines. This guide provides a comprehensive comparison of this compound's performance, summarizing key experimental data on its cytotoxic effects, its impact on apoptosis and the cell cycle, and the underlying molecular mechanisms. This objective analysis, supported by detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate this compound's potential as a therapeutic agent.

Cytotoxic Activity of this compound Against Various Cancer Cell Lines

This compound has exhibited a selective cytotoxic effect against cancer cells while showing minimal toxicity to normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for this compound in several human cancer cell lines. Notably, this compound was found to be toxic to human hepatocellular carcinoma (Hep G2) and human lung carcinoma (A549) cell lines with a similar IC50 value of 15 µg/mL.[1] In contrast, it showed no significant toxicity to normal human lung fibroblast (MRC-5) and normal human embryonic lung (WI-38) cells at the same concentration.[1]

For comparative purposes, the table below includes IC50 values for the conventional chemotherapeutic drug, doxorubicin, in a range of cancer cell lines. This allows for a preliminary assessment of this compound's potency relative to a standard anti-cancer agent.

Cell LineCancer TypeThis compound IC50Doxorubicin IC50 (µM)
Hep G2Hepatocellular Carcinoma15 µg/mL[1]12.2
A549Lung Carcinoma15 µg/mL[1]> 20
HEp-2Laryngeal CarcinomaNot explicitly stated, but apoptosis was induced.Not available
HSC-T6Activated Hepatic Stellate CellsApoptosis induced at 30 µM.Not available

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism behind this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with this compound leads to characteristic morphological changes of apoptosis, including chromosomal condensation and fragmentation in Hep G2 cells.[1] Flow cytometry analysis of these cells also revealed a significant increase in the sub-G1 peak, which is indicative of apoptotic cells.

Further investigation into the apoptotic pathway has revealed the involvement of caspases, a family of proteases essential for the execution of apoptosis. In human laryngeal carcinoma (HEp-2) cells, this compound treatment led to the activation of caspase-3, caspase-8, and caspase-9.

In addition to apoptosis, this compound has been shown to induce cell cycle arrest. In activated hepatic stellate cells (HSC-T6), treatment with 30 µM this compound resulted in G1 phase arrest. This was associated with an increase in the levels of the tumor suppressor proteins p53 and p21, and a decrease in the levels of cyclin D1 and proteins from the Bcl-2 family.

Molecular Mechanisms of Action: Signaling Pathways

The anti-cancer effects of this compound are underpinned by its modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. In activated hepatic stellate cells, this compound has been shown to suppress the Akt/NF-κB/p38 signaling pathway. The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition can lead to apoptosis. Similarly, the MAPK pathway, which includes p38, is involved in cellular stress responses and can trigger apoptosis.

Furthermore, this compound and its analogue monascin (B191897) have been identified as natural activators of AMP-activated protein kinase (AMPK) and agonists of peroxisome proliferator-activated receptor alpha (PPARα). The activation of AMPK can inhibit cell growth and proliferation, while PPARα activation is involved in lipid metabolism and has been linked to anti-tumor effects.

Below are diagrams illustrating the key signaling pathways implicated in this compound's anti-cancer activity and a typical experimental workflow for assessing its effects.

G This compound This compound Akt Akt This compound->Akt inhibits NFkB NF-κB This compound->NFkB inhibits p38 p38 This compound->p38 inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits NFkB->Apoptosis inhibits p38->Apoptosis promotes G cluster_0 Cell Culture cluster_1 Analysis cluster_2 Data Interpretation CancerCells Cancer Cell Lines (e.g., Hep G2, A549) Treatment This compound Treatment (Varying Concentrations) CancerCells->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT FlowCytometry Flow Cytometry (Apoptosis - Annexin V/PI) (Cell Cycle - PI) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Results Comparative Analysis of Anti-Cancer Properties MTT->Results FlowCytometry->Results WesternBlot->Results

References

A Comparative Analysis of Ankaflavin Production in Different Monascus Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ankaflavin (B600211), a yellow pigment produced by Monascus species, has garnered significant attention for its diverse bioactive properties, including anti-inflammatory, anti-obesity, and anti-tumor effects. This guide provides a comparative analysis of this compound production across different Monascus strains, supported by experimental data, to aid researchers in selecting optimal strains and cultivation strategies for maximizing its yield.

Data Presentation: this compound Production in Monascus Strains

While direct comparative studies under identical standardized conditions are limited, the available literature provides valuable insights into the this compound-producing capabilities of various Monascus strains. The data suggests that Monascus purpureus is a prolific producer of this compound, often in conjunction with its structural analog, monascin (B191897). In contrast, Monascus ruber tends to produce high levels of monascin with minimal this compound. Information on this compound yields from Monascus anka is also available, though less frequently reported in direct comparison to the other two species.

Monascus StrainFermentation TypeKey Culture ConditionsThis compound YieldReference
Monascus purpureus TSTSubmerged FermentationPotato Dextrose Broth (PDB)108.5 ± 5.0 mg/L[1]
Monascus purpureusSubmerged FermentationOptimized medium with peptone (8.8 g/L) at pH 2.5Part of a total yellow and orange pigment concentration of 1138 mg/L[2]
Monascus ruberSubmerged FermentationPotato Dextrose Broth (PDB)Produces monascin with minimum this compound (quantitative value not specified)[3][4]
Monascus anka GIM 3.592Extractive FermentationSubmerged culture with Triton X-100High yield of extracellular yellow pigments (AU410 = 114), including this compound[5]
Monascus ankaLiquid FermentationWheat bran substratePart of a total yellow pigment concentration of 236.6 µg/mL

Note: The yields reported above are from different studies with varying experimental setups, media compositions, and analytical methods. Therefore, these values should be considered indicative of each strain's potential rather than as a direct, standardized comparison. The units AU (Absorbance Units) are a relative measure of pigment concentration and are not directly convertible to mg/L without a standard curve.

Experimental Protocols

To facilitate reproducible research, this section outlines a generalized experimental protocol for the comparative analysis of this compound production in different Monascus strains.

Fungal Strains and Inoculum Preparation
  • Strains: Obtain certified cultures of Monascus purpureus, Monascus ruber, and Monascus anka from a reputable culture collection.

  • Maintenance: Maintain the strains on Potato Dextrose Agar (PDA) slants at 4°C and subculture monthly.

  • Inoculum: Prepare a spore suspension by washing a 7-day-old PDA plate culture with sterile 0.1% Tween 80 solution. Adjust the spore concentration to approximately 1 x 107 spores/mL using a hemocytometer.

Fermentation
  • Fermentation Medium: A suitable medium for pigment production can be prepared with the following composition per liter: 50 g glucose, 5 g (NH₄)₂SO₄, 4 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, 0.03 g MnSO₄·H₂O, 0.01 g ZnSO₄·7H₂O, and 0.01 g FeSO₄·7H₂O. The initial pH should be adjusted to 4.0.

  • Culture Conditions: Inoculate 50 mL of the sterile fermentation medium in a 250 mL Erlenmeyer flask with 5% (v/v) of the spore suspension. Incubate the flasks at 30°C on a rotary shaker at 180 rpm for 6-10 days in the dark.

Extraction of this compound
  • Mycelia Separation: After fermentation, separate the mycelia from the broth by centrifugation at 3500 rpm for 20 minutes.

  • Drying and Grinding: Dry the mycelial biomass at 60°C until a constant weight is achieved and then grind it into a fine powder.

  • Solvent Extraction: Extract the this compound from the powdered mycelia using n-hexane. This solvent is preferred for its selectivity for yellow pigments over red and orange ones. Perform ultrasonic-assisted extraction for enhanced efficiency.

  • Concentration: Concentrate the n-hexane extract under vacuum at 40°C to obtain a crude pigment extract.

Purification and Quantification of this compound
  • Chromatographic Purification:

    • Silica (B1680970) Gel Chromatography: Pre-purify the crude extract using a silica gel column to separate the yellow pigments from other colored compounds.

    • High-Performance Liquid Chromatography (HPLC): Further purify and quantify this compound using a reversed-phase HPLC system.

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

      • Detection: UV-Vis detector at 385 nm, which is a major absorbance wavelength for this compound.

  • Quantification: Calculate the concentration of this compound by comparing the peak area of the sample with that of a known concentration of a pure this compound standard.

Mandatory Visualization

Ankaflavin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA polyketide_synthase Polyketide Synthase (PKS) acetyl_coa->polyketide_synthase polyketide_intermediate Polyketide Intermediate polyketide_synthase->polyketide_intermediate oxidation_cyclization Oxidation & Cyclization polyketide_intermediate->oxidation_cyclization chromophore_intermediate Chromophore Intermediate oxidation_cyclization->chromophore_intermediate reduction Reduction chromophore_intermediate->reduction This compound This compound reduction->this compound

Caption: Hypothetical biosynthesis pathway of this compound.

Experimental_Workflow strain_selection Strain Selection (M. purpureus, M. ruber, M. anka) inoculum_prep Inoculum Preparation strain_selection->inoculum_prep fermentation Submerged Fermentation inoculum_prep->fermentation biomass_separation Biomass Separation (Centrifugation) fermentation->biomass_separation extraction This compound Extraction (n-Hexane) biomass_separation->extraction purification Purification (Silica Gel & HPLC) extraction->purification quantification Quantification (HPLC) purification->quantification data_analysis Comparative Data Analysis quantification->data_analysis

Caption: Experimental workflow for comparative analysis.

Conclusion

The comparative analysis of this compound production reveals distinct differences among Monascus strains. Monascus purpureus stands out as a promising candidate for high-yield this compound production. In contrast, Monascus ruber appears to favor the production of monascin over this compound. While Monascus anka also produces this compound, more quantitative studies are needed to ascertain its production capacity relative to other species.

For researchers and professionals in drug development, the choice of Monascus strain is a critical factor in optimizing the production of this compound. Future research should focus on standardized, side-by-side comparisons of these and other Monascus strains under identical culture conditions to provide a more definitive ranking of their this compound production capabilities. Furthermore, metabolic engineering and optimization of fermentation parameters hold significant potential for further enhancing the yields of this valuable bioactive compound.

References

Ankaflavin: A Comparative Safety and Toxicity Profile for Dietary Supplement Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profile of ankaflavin (B600211), a yellow pigment from Monascus purpureus-fermented products, with other common dietary supplement ingredients aimed at similar health benefits, such as cholesterol management. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound for use in dietary supplements.

Executive Summary

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and selected alternatives.

Compound/ExtractTest TypeSpeciesRoute of AdministrationKey FindingsReference
This compound Cytotoxicity (MTT Assay)Human Cancer Cell Lines (Hep G2, A549)In vitroIC50: ~15 µg/mL[1]
Cytotoxicity (MTT Assay)Normal Human Fibroblast Cell Lines (MRC-5, WI-38)In vitroNo significant toxicity at 15 µg/mL[1][2]
ANKASCIN 568-R (Red Mold Rice Extract containing this compound)13-Week Subchronic ToxicityRat (Sprague-Dawley)OralNOAEL: 796.2 mg/kg/day[3]
Genotoxicity (Ames Test, Chromosomal Aberration)-In vitroNo genotoxic potential[3]
Lovastatin Acute Oral ToxicityRatOralLD50: >1 g/kg
Side Effects in HumansHumanOralMyopathy, hepatotoxicity, gastrointestinal issues
Berberine Acute Oral ToxicityMouseOralLD50: 713.58 mg/kg
Side Effects in HumansHumanOralGastrointestinal upset, potential for drug interactions
Plant Sterols/Stanols General ToxicityHumanOralGenerally recognized as safe; low gastrointestinal absorption

IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety studies. Below are summaries of standard protocols.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

General Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

These guidelines provide methods to assess the adverse effects of a substance after a single oral dose. The primary endpoint is typically the LD50.

  • OECD 420 (Fixed Dose Procedure): This method uses a small number of animals and identifies a dose that causes evident toxicity but not mortality.

  • OECD 423 (Acute Toxic Class Method): This is a sequential testing method using three animals of a single sex per step. The outcome of each step determines the next dose, allowing for classification into toxicity categories.

  • OECD 425 (Up-and-Down Procedure): This method is also sequential and allows for the estimation of the LD50 with a smaller number of animals compared to the classical LD50 test (OECD 401, now rescinded).

General Procedure:

  • Animal Selection and Acclimatization: Typically uses rodents (e.g., rats or mice) that are acclimatized to laboratory conditions.

  • Dosing: A single dose of the test substance is administered orally via gavage.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Data Analysis: The number of mortalities is used to determine the LD50 or classify the substance's toxicity.

Subchronic Oral Toxicity Testing (OECD Guideline 408)

This test provides information on the adverse effects of a substance following repeated oral administration over a 90-day period.

General Procedure:

  • Animal Selection and Grouping: Rodents are typically used and divided into control and treatment groups (at least three dose levels).

  • Dosing: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

  • Pathology: A full necropsy is performed on all animals, and organs are weighed and examined histopathologically to identify target organs of toxicity. The NOAEL is determined from these findings.

Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test; OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical substance. It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.

General Procedure:

  • Strain Selection: A set of bacterial strains that can detect different types of mutations (e.g., frameshift, base-pair substitution) is used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on an agar (B569324) plate with a limited amount of histidine or tryptophan.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies. The number of revertant colonies is counted and compared to the control.

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described above.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B 24h C Incubate B->C 24-72h D Add MTT reagent C->D E Incubate (Formazan formation) D->E 2-4h F Add solubilizing agent E->F G Measure absorbance F->G

MTT Assay Workflow

Acute_Oral_Toxicity_Workflow cluster_workflow Acute Oral Toxicity (OECD 423) Workflow A Select animals (e.g., rats) B Administer single oral dose A->B C Observe for 14 days B->C D Record mortality and clinical signs C->D E Determine LD50 / Toxicity Class D->E

Acute Oral Toxicity Workflow

Ames_Test_Workflow cluster_workflow Ames Test Workflow cluster_withS9 With S9 Mix cluster_withoutS9 Without S9 Mix A1 Bacterial Strains + this compound + S9 Mix B1 Plate on minimal agar A1->B1 C1 Incubate B1->C1 D1 Count revertant colonies C1->D1 Result Compare colony counts to control D1->Result A2 Bacterial Strains + this compound B2 Plate on minimal agar A2->B2 C2 Incubate B2->C2 D2 Count revertant colonies C2->D2 D2->Result

References

Ankaflavin's Effect on HDL-C Compared to Statins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the effects of ankaflavin (B600211) and statins on High-Density Lipoprotein Cholesterol (HDL-C), drawing upon available preclinical and clinical data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the performance and mechanisms of these compounds.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and various statins on HDL-C levels as reported in scientific literature.

Table 1: Effect of this compound on HDL-C

CompoundModel Organism/Study PopulationDosageDurationEffect on HDL-CSource
This compoundHyperlipidemic HamstersNot specified8 weeksSignificant increase (up-regulation)[1][2]
This compoundHigh-fat diet induced HamstersNot specified6 weeksSignificantly enhanced HDL-C concentrations[3]
Ankascin 568 plus (containing this compound and monascin)Humans with borderline high cholesterol500 mg/day12 weeksNo significant change[4]

Table 2: Effect of Statins on HDL-C (Clinical Data)

StatinTypical Dosage RangeDurationAverage Increase in HDL-CSource
General (various statins)Standard dosesLong-term4% to 10% (compared to placebo)[5]
Rosuvastatin5-40 mg/dayVariousDose-dependent increase (5.5% to 7.9%)
Simvastatin20-80 mg/dayVariousPositive dose-dependent increase
Atorvastatin10-80 mg/dayVariousInversely related to dose
PravastatinStandard dosesVariousModest increase

Experimental Protocols

2.1. Preclinical Evaluation of this compound in a Hamster Model (General Protocol)

A common experimental design to evaluate the effect of this compound on lipid profiles in a preclinical setting is as follows:

  • Animal Model: Male Syrian hamsters are often used due to their lipid metabolism being more similar to humans than that of mice and rats.

  • Induction of Hyperlipidemia: Animals are fed a high-fat and high-cholesterol diet for a period of several weeks to induce a hyperlipidemic state, characterized by elevated total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), with potentially altered HDL-C levels.

  • Treatment Groups: Hamsters are randomly assigned to different groups: a control group (standard diet), a high-fat diet group (hyperlipidemic control), and one or more treatment groups receiving the high-fat diet supplemented with different doses of purified this compound.

  • Duration: The treatment period typically lasts for 6 to 8 weeks.

  • Blood Collection and Analysis: Blood samples are collected at baseline and at the end of the study period after an overnight fast. Plasma is separated by centrifugation.

  • Lipid Profile Measurement: Plasma levels of TC, TG, LDL-C, and HDL-C are measured using commercially available enzymatic assay kits.

2.2. Clinical Evaluation of Statins (General Protocol)

The efficacy of statins on HDL-C in humans is typically evaluated through randomized, double-blind, placebo-controlled clinical trials:

  • Study Population: Participants with hypercholesterolemia are recruited.

  • Study Design: A randomized, double-blind, placebo-controlled design is the gold standard. Participants are randomly assigned to receive either a specific statin at a defined dose or a placebo.

  • Treatment and Follow-up: The treatment duration can range from several weeks to years. Blood lipid profiles are measured at baseline and at various follow-up points.

  • Lipid Measurement: Fasting blood samples are drawn, and serum or plasma is used to determine the concentrations of TC, LDL-C, HDL-C, and triglycerides using standardized laboratory methods.

  • Statistical Analysis: The percentage change in HDL-C from baseline in the statin group is compared to the placebo group to determine the drug's effect.

Signaling Pathways and Mechanisms of Action

3.1. This compound's Proposed Mechanism of Action on HDL-C

This compound is suggested to increase HDL-C levels primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and by stimulating the expression of apolipoprotein A1 (apoA1), a key protein component of HDL particles.

ankaflavin_pathway This compound This compound PPARg PPAR-γ This compound->PPARg Activates ApoA1 Apolipoprotein A1 (apoA1) Gene Expression PPARg->ApoA1 Stimulates Transcription HDL_Formation HDL Formation and Maturation ApoA1->HDL_Formation Increases

This compound's Proposed HDL-C Signaling Pathway

3.2. Statins' Proposed Mechanism of Action on HDL-C

The modest increase in HDL-C observed with statin therapy is thought to be a secondary effect of their primary mechanism of LDL-C lowering. The most likely explanation is a reduced activity of the Cholesteryl Ester Transfer Protein (CETP). By inhibiting HMG-CoA reductase, statins reduce the hepatic synthesis of cholesterol, leading to a decrease in the secretion of apoB-containing lipoproteins (VLDL and LDL). This reduction in circulating VLDL and LDL particles, which are acceptor molecules for cholesteryl esters from HDL, diminishes the net transfer of cholesteryl esters from HDL, thereby increasing HDL-C levels.

statin_pathway Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibit VLDL_LDL VLDL and LDL Levels HMG_CoA_Reductase->VLDL_LDL Reduces Synthesis CETP CETP Activity VLDL_LDL->CETP Reduced Substrate for HDL_C HDL-C Levels CETP->HDL_C Reduced Transfer from HDL

Statins' Proposed HDL-C Signaling Pathway

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for comparing the effects of this compound and statins on HDL-C in a research setting.

experimental_workflow cluster_0 Model Selection cluster_1 Treatment Administration cluster_2 Data Collection and Analysis cluster_3 Outcome Preclinical Preclinical Model (e.g., Hyperlipidemic Hamsters) Ankaflavin_Group This compound Preclinical->Ankaflavin_Group Control_Group Control/Placebo Preclinical->Control_Group Clinical Clinical Trial (Human Subjects) Statin_Group Statin Clinical->Statin_Group Clinical->Control_Group Blood_Sampling Blood Sampling (Baseline and Post-treatment) Ankaflavin_Group->Blood_Sampling Statin_Group->Blood_Sampling Control_Group->Blood_Sampling Lipid_Profiling Lipid Profiling (HDL-C Measurement) Blood_Sampling->Lipid_Profiling Data_Analysis Statistical Analysis Lipid_Profiling->Data_Analysis Comparison Comparison of HDL-C Changes Data_Analysis->Comparison

Generalized Experimental Workflow

Conclusion

Current evidence suggests that this compound has a significant HDL-C-raising effect in preclinical animal models, a phenomenon attributed to its activation of the PPAR-γ pathway and stimulation of apoA1 expression. However, these promising preclinical findings have not yet been translated into significant HDL-C increases in human clinical trials with the available data on this compound-containing products.

In contrast, statins are well-established to produce a modest but consistent increase in HDL-C in humans, generally in the range of 4% to 10%. This effect is considered a secondary benefit to their primary LDL-C lowering action and is likely mediated by a reduction in CETP activity.

For researchers and drug development professionals, this compound presents an interesting candidate for further investigation, particularly to understand the discrepancy between preclinical and clinical outcomes regarding its effect on HDL-C. Future studies could focus on dose-response relationships in humans and explore formulations that may enhance its bioavailability and efficacy. For statins, the focus remains on their potent LDL-C lowering effects, with the modest HDL-C increase being a recognized but secondary attribute.

References

Ankaflavin in the Spotlight: A Comparative Review of Azaphilone Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Ankaflavin (B600211), a prominent yellow azaphilone pigment derived from Monascus species, has garnered significant attention within the scientific community for its diverse and potent biological activities. This guide provides a comprehensive comparative analysis of this compound against other notable azaphilone pigments, offering researchers, scientists, and drug development professionals a detailed overview of its performance supported by experimental data, methodologies, and pathway visualizations.

Azaphilone pigments, a class of fungal polyketides, are characterized by a highly oxygenated pyranoquinone bicyclic core.[1] They are produced by various filamentous fungi, including Monascus, Aspergillus, Chaetomium, and Penicillium.[2][3][4] These pigments are not only utilized as natural colorants in the food and textile industries but also exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and hypolipidemic effects.[5]

This comparative review focuses on this compound and its performance relative to other well-documented azaphilone pigments, particularly its structural analog monascin, and other colored azaphilones like the orange rubropunctatin (B192291) and the red rubropunctamine.

Comparative Bioactivity: this compound versus Other Azaphilones

This compound has demonstrated significant potential in various therapeutic areas. Quantitative comparisons of its bioactivity with other azaphilone pigments are crucial for understanding its relative efficacy and potential applications.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. Its efficacy, often compared to other azaphilones, is demonstrated by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and the expression of pro-inflammatory enzymes.

Compound Assay Cell Line IC50 (µM) Reference
This compound Nitric Oxide (NO) Production InhibitionRAW 264.7~10-20
Monascin Nitric Oxide (NO) Production InhibitionRAW 264.7>20
Monaphilone A Nitric Oxide (NO) Production InhibitionRAW 264.7~15-25
Falconensin Q Nitric Oxide (NO) Production InhibitionRAW 264.711.9
Anticancer Activity

This compound has shown selective cytotoxicity towards various cancer cell lines, inducing apoptosis and inhibiting tumor growth. Its anticancer potential is often evaluated in comparison to other Monascus-derived pigments.

Compound Assay Cell Line IC50 (µM) Reference
This compound Cytotoxicity (MTT Assay)Hep G2 (Liver Cancer)~40 (equivalent to 15 µg/mL)
This compound Cytotoxicity (MTT Assay)A549 (Lung Cancer)~40 (equivalent to 15 µg/mL)
Monascin Cytotoxicity (MTT Assay)Hep G2 (Liver Cancer)No significant cytotoxicity
Rubropunctatin CytotoxicityVarious8–10
Monaphilol A CytotoxicityVarious8–10
Antioxidant Activity

The antioxidant capacity of this compound contributes significantly to its protective effects against oxidative stress-related diseases. Theoretical and experimental studies have compared its radical scavenging activity with other Monascus pigments.

Compound Assay Activity Reference
This compound DPPH Radical ScavengingPotent antioxidant, higher predicted capacity than monascin
Monascin DPPH Radical ScavengingPotent antioxidant
Rubropunctatin DPPH Radical ScavengingLower predicted capacity than this compound and monascin
Monascorubramine DPPH Radical ScavengingLower predicted capacity than this compound and monascin
Antihyperlipidemic Activity

This compound and its counterpart, monascin, have been extensively studied for their ability to modulate lipid metabolism, making them promising candidates for managing metabolic syndrome.

Compound Target Receptor Binding Affinity (kcal/mol) Reference
This compound Farnesoid X Receptor (FXR)-10.2
Monascin Farnesoid X Receptor (FXR)-8.9
This compound Lanosterol 14α-Demethylase (LDM)-9.0
Monascin Lanosterol 14α-Demethylase (LDM)-9.3

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key cellular signaling pathways. Understanding these mechanisms is fundamental for its therapeutic development.

Anti-inflammatory Signaling Cascade

This compound's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB signaling pathway, a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound intervenes in this cascade, inhibiting NF-κB activation and the downstream production of inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Releases iNOS_COX2 iNOS, COX-2 (Inflammatory Mediators) NFkB_active->iNOS_COX2 Induces Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Nrf2-Mediated Antioxidant Response

This compound can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and Paraoxonase-1 (PON-1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Keap1 Keap1 Keap1->Nrf2 Sequesters & Degrades Nrf2_active Active Nrf2 (Nuclear Translocation) Nrf2->Nrf2_active Releases ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes HO-1, PON-1 (Antioxidant Enzymes) ARE->Antioxidant_Genes Induces Transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

To ensure the reproducibility and further investigation of the bioactivities of this compound and other azaphilone pigments, detailed methodologies for key experiments are provided below.

Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

2. Experimental Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, monascin) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

3. Nitrite (B80452) Quantification (Griess Assay):

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The nitrite concentration is determined using a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

1. Cell Culture:

  • Culture the desired cancer cell lines (e.g., Hep G2, A549) and normal cell lines (e.g., MRC-5) in their respective appropriate media and conditions.

2. Experimental Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

3. Data Analysis:

  • Measure the absorbance at 570 nm.

  • The cell viability is expressed as a percentage of the untreated control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

General Workflow for Azaphilone Pigment Isolation

The isolation and purification of specific azaphilone pigments from fungal cultures is a critical step for their detailed biological evaluation.

G Start Monascus spp. Culture (Solid or Submerged Fermentation) Extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) Start->Extraction Crude_Extract Crude Pigment Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fraction Collection & TLC Analysis Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pooling of desired fractions Pure_Compound Pure this compound/ Other Azaphilones HPLC->Pure_Compound

Caption: General experimental workflow for the isolation of azaphilone pigments.

Conclusion

This compound stands out as a highly promising azaphilone pigment with a multifaceted pharmacological profile. The comparative data presented in this guide highlights its potent anti-inflammatory and antihyperlipidemic activities, often surpassing its structural analog, monascin. While orange and red azaphilones like rubropunctatin may exhibit stronger cytotoxic effects against certain cancer cell lines, this compound demonstrates a favorable selective cytotoxicity. The elucidation of its mechanisms of action through the modulation of key signaling pathways like NF-κB and Nrf2 provides a solid foundation for its further investigation and development as a potential therapeutic agent for a range of diseases. The provided experimental protocols offer a starting point for researchers to rigorously evaluate and compare the bioactivities of this fascinating class of fungal metabolites.

References

Unveiling the Science: Ankaflavin and Monascin in the Suppression of Lipogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising prevalence of metabolic diseases, such as obesity and non-alcoholic fatty liver disease (NAFLD), has intensified the search for effective therapeutic agents that can modulate lipid metabolism. Among the promising natural compounds, ankaflavin (B600211) and monascin (B191897), yellow pigments derived from Monascus species, have garnered significant attention for their potent lipogenesis-suppressing activities. This guide provides a comprehensive comparison of this compound and monascin with other established and emerging alternatives, supported by experimental data to validate their efficacy.

Mechanism of Action: A Multi-Pronged Approach

This compound and monascin exert their anti-lipogenic effects through a sophisticated, multi-targeted mechanism. A primary pathway involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid synthesis, while simultaneously inhibiting the expression of lipogenic transcription factors.

Furthermore, these compounds have been shown to down-regulate the expression of critical transcription factors that govern the differentiation of preadipocytes into mature fat cells and orchestrate the synthesis of lipids. These include:

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of genes involved in fatty acid and triglyceride synthesis.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): A key transcription factor in adipogenesis.

  • CCAAT/Enhancer-Binding Proteins (C/EBPs): A family of transcription factors crucial for the initiation of adipocyte differentiation.

By targeting these multiple nodes in the lipogenic pathway, this compound and monascin effectively curtail the production and accumulation of lipids.

Comparative Efficacy: this compound and Monascin vs. Alternatives

To provide a clear perspective on the potency of this compound and monascin, this section compares their performance with other well-known lipogenesis inhibitors, including the natural compounds berberine (B55584) and curcumin, and the pharmaceutical drugs metformin (B114582) and orlistat. The following table summarizes key quantitative data from various in vitro and in vivo studies.

CompoundTarget/AssayOrganism/Cell LineKey FindingsReference
This compound C/EBPβ ExpressionObese Rats48.3% inhibition[1]
PPARγ ExpressionObese Rats64.5% inhibition[1]
Triglyceride Accumulation3T3-L1 preadipocytes41.1% decrease (at 0.125 µg/mL)[2]
HR-LPL Activity3T3-L1 preadipocytes58.1% reduction[2]
Monascin C/EBPβ ExpressionObese Rats36.4% inhibition[1]
PPARγ ExpressionObese Rats55.6% inhibition
Triglyceride Accumulation3T3-L1 preadipocytes37.1% decrease (at 0.125 µg/mL)
HR-LPL Activity3T3-L1 preadipocytes45.3% reduction
Berberine Lipid Accumulation3T3-L1 cells40% reduction
SREBP-1c ExpressionHepG2 cells25.5% reduction (in combination with Metformin)
FAS ExpressionHepG2 cells31% reduction (in combination with Metformin)
Curcumin Triglyceride AccumulationHepG2 cellsSignificant suppression
DAG AccumulationLiver of HFD-fed miceSignificant reduction
SREBP-1c ExpressionLiver of HFD-fed miceSignificant repression
Metformin LipogenesisLNCaP cells80% inhibition
SREBP1c mRNALNCaP cellsStrong decrease
FASN mRNALNCaP cellsStrong decrease
Insulin-stimulated LipogenesisRat Adipocytes55% reduction
Orlistat Body WeightObese Patients (1 year)~9% loss (vs. 5.8% in placebo)
Total CholesterolObese Patients (1 year)Significant reduction
LDL CholesterolObese Patients (1 year)Significant reduction

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).

This compound & Monascin Signaling Pathway cluster_compounds Compounds cluster_cellular_effects Cellular Effects This compound This compound AMPK AMPK This compound->AMPK activates SREBP1c SREBP-1c This compound->SREBP1c inhibits PPARg PPARγ This compound->PPARg inhibits CEBPa C/EBPα This compound->CEBPa inhibits Monascin Monascin Monascin->AMPK activates Monascin->SREBP1c inhibits Monascin->PPARg inhibits Monascin->CEBPa inhibits AMPK->SREBP1c inhibits ACC ACC AMPK->ACC inhibits FAS FAS SREBP1c->FAS activates Lipogenesis Lipogenesis PPARg->Lipogenesis promotes CEBPa->Lipogenesis promotes FAS->Lipogenesis catalyzes ACC->Lipogenesis catalyzes

Caption: Signaling pathway of this compound and monascin in lipogenesis suppression.

In Vitro Lipogenesis Assay Workflow cluster_workflow Experimental Steps start Start: Preadipocyte Culture (e.g., 3T3-L1) induce Induce Differentiation (e.g., with insulin (B600854), IBMX, dexamethasone) start->induce treat Treat with Compounds (this compound, Monascin, etc.) induce->treat stain Oil Red O Staining (for lipid droplets) treat->stain analyze Analyze Gene/Protein Expression (RT-qPCR, Western Blot) treat->analyze quantify Quantify Lipid Accumulation (e.g., spectrophotometry) stain->quantify end End: Data Analysis & Comparison quantify->end analyze->end

Caption: A generalized workflow for in vitro lipogenesis assays.

Experimental Protocols

1. In Vitro Adipocyte Differentiation and Lipogenesis Assay

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: To induce differentiation, post-confluent 3T3-L1 cells are incubated in DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

  • Compound Treatment: During the differentiation process, cells are treated with various concentrations of this compound, monascin, or other test compounds. A vehicle control (e.g., DMSO) is run in parallel.

  • Oil Red O Staining: After 8-10 days of differentiation, cells are washed with phosphate-buffered saline (PBS), fixed with 10% formalin, and stained with Oil Red O solution to visualize intracellular lipid droplets.

  • Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a spectrophotometer to quantify lipid accumulation.

  • Gene and Protein Expression Analysis: To assess the molecular mechanisms, total RNA and protein are extracted from the treated cells. The expression levels of key lipogenic genes (e.g., SREBP-1c, PPARγ, FAS) are quantified using real-time quantitative PCR (RT-qPCR). Protein levels and phosphorylation status of key signaling molecules (e.g., AMPK, ACC) are determined by Western blotting.

2. In Vivo High-Fat Diet-Induced Obesity Model

  • Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Dietary Intervention: After an acclimatization period, animals are randomly divided into groups and fed either a standard chow diet or a high-fat diet (HFD) for a specified period (e.g., 8-16 weeks) to induce obesity and related metabolic dysfunctions.

  • Compound Administration: The treatment groups receive daily oral administration of this compound, monascin, or other test compounds at specific dosages. The control group receives the vehicle.

  • Metabolic Parameter Measurement: Body weight, food intake, and water consumption are monitored regularly. At the end of the study, blood samples are collected to measure serum levels of glucose, insulin, triglycerides, total cholesterol, and other relevant biomarkers.

  • Tissue Analysis: Liver and adipose tissues are collected, weighed, and processed for histological analysis (e.g., H&E staining, Oil Red O staining) to assess lipid accumulation and tissue morphology. Gene and protein expression analysis of key lipogenic and inflammatory markers is also performed on these tissues.

Conclusion

The experimental evidence strongly supports the role of this compound and monascin as potent inhibitors of lipogenesis. Their ability to modulate multiple key targets in the lipogenic pathway, particularly the activation of AMPK and the suppression of SREBP-1c and PPARγ, positions them as promising candidates for the development of novel therapeutics for metabolic disorders. While other natural compounds and existing drugs also demonstrate efficacy in inhibiting lipogenesis, the multi-targeted approach of this compound and monascin offers a potentially advantageous profile. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety in human populations. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these compelling natural products.

References

Safety Operating Guide

Proper Disposal of Ankaflavin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Given the absence of specific toxicity and reactivity data, a precautionary approach is essential when handling and disposing of Ankaflavin. Researchers, scientists, and drug development professionals must handle this compound with care to minimize personal exposure and environmental contamination.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Quantitative Data Summary

The following table summarizes general requirements for the labeling and storage of hazardous chemical waste, which should be applied to the disposal of this compound.

ParameterRequirementCitation(s)
Waste Container Labeling Must be clearly marked with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of potential hazards (e.g., "Caution: Substance with Unknown Hazards"). The date of initial waste accumulation must also be included.[1][2][3]
Container Compatibility Waste containers must be made of a material compatible with this compound and any solvents used. The container must be in good condition with a secure, leak-proof lid.[4][5]
Maximum Accumulation Time While specific times vary by jurisdiction, hazardous waste should typically be removed from the laboratory for disposal within 6 to 12 months of the accumulation start date. Consult your EHS department for specific time limits.
Storage Location Waste must be stored in a designated and clearly marked satellite accumulation area (SAA) within or near the laboratory. This area should be under the control of laboratory personnel.

Procedural Guidance

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe collection and disposal of waste containing this compound.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

    • Segregate solid waste (e.g., contaminated gloves, weigh paper, pipette tips) from liquid waste (e.g., solutions containing this compound).

  • Containment:

    • Solid Waste: Place all solid waste contaminated with this compound into a durable, leak-proof plastic bag or a designated solid waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a shatter-resistant, leak-proof container with a secure screw-top cap. Ensure the container material is compatible with the solvents used.

  • Labeling:

    • Immediately label all waste containers with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An estimate of the quantity and concentration.

      • The date the waste was first added to the container.

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed and labeled waste containers in your laboratory's designated satellite accumulation area.

    • Ensure that incompatible wastes are stored separately to prevent accidental reactions.

  • Disposal:

    • Once the waste container is full or has reached the maximum accumulation time, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Decontamination of Labware

For reusable labware (e.g., glassware) that has been in contact with this compound, follow this decontamination procedure:

  • Initial Rinse:

    • Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve this compound.

    • Collect this initial rinsate as hazardous liquid waste.

  • Washing:

    • Wash the labware with a laboratory-grade detergent and warm water.

  • Final Rinse:

    • Thoroughly rinse the labware with deionized water.

  • Drying:

    • Allow the labware to air dry completely before reuse.

Visualizations

The following diagrams illustrate the key workflows and relationships in the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate contain_solid Contain Solid Waste in Labeled Bag/Container segregate->contain_solid contain_liquid Contain Liquid Waste in Labeled, Compatible Container segregate->contain_liquid store Store in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Waste Disposed by Licensed Vendor contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

G cluster_1 Key Considerations for Chemical Waste Management center Safe Chemical Waste Disposal ehs EHS Consultation center->ehs sds SDS Review (when available) center->sds ppe Personal Protective Equipment (PPE) center->ppe segregation Waste Segregation center->segregation containment Proper Containment center->containment labeling Accurate Labeling center->labeling storage Secure Storage center->storage

Caption: Logical relationships in laboratory chemical waste management.

References

Essential Safety and Handling Protocols for Ankaflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE), Safe Handling, and Disposal of Ankaflavin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on established best practices for handling bioactive and potentially cytotoxic compounds in a laboratory environment. This compound, isolated from Monascus-fermented red rice, is an orally active PPARγ agonist that exhibits selective cytotoxic effects on cancer cells by inducing apoptosis.[1][2] While it has shown no significant toxicity toward normal cells at effective concentrations for cancer cell lines, it is prudent to handle it with care.[2]

Personal Protective Equipment (PPE)

The primary defense against exposure to any laboratory chemical is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound at various stages.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.N95 or higher-rated respirator if dust generation is likely or when handling larger quantities.
Solution Preparation Chemical splash goggles.Nitrile gloves.Laboratory coat.Generally not required if performed in a well-ventilated area or a chemical fume hood.
Handling Solutions Safety glasses.Nitrile gloves.Laboratory coat.Generally not required.
Spill Cleanup Chemical splash goggles.Heavy-duty or double-layered nitrile gloves.Laboratory coat and disposable shoe covers.N95 or higher-rated respirator, especially for larger spills of solid material.
Waste Disposal Safety glasses.Nitrile gloves.Laboratory coat.Generally not required.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.

2. Preparation and Handling:

  • All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of any dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid direct contact with the skin, eyes, and clothing.

3. Spill Management:

  • Small Spills (Solid):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust.

    • Carefully sweep the material into a sealed container for disposal.

  • Small Spills (Liquid):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill using an inert material (e.g., vermiculite, sand).

    • Place the absorbent material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

  • Unused Product: Dispose of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.

  • Contaminated Labware: Disposable items (e.g., gloves, pipette tips, weigh paper) that have come into contact with this compound should be placed in a designated, sealed hazardous waste container. Reusable glassware should be decontaminated by rinsing with a suitable solvent (collecting the rinsate as hazardous waste) and then washing with laboratory detergent.

  • Waste Containers: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

Experimental Workflow for Safe Handling

The following diagram illustrates the recommended workflow for the safe handling of this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe Retrieve for Use weigh Weigh Solid in Fume Hood ppe->weigh prepare Prepare Solution weigh->prepare experiment Conduct Experiment prepare->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate segregate Segregate Contaminated Waste experiment->segregate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands label_waste Label Hazardous Waste Container segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ankaflavin
Reactant of Route 2
Ankaflavin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.